Anhydro abiraterone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZGFPQCCUTDPH-NHFPKVKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273491 | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-20-6 | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydro abiraterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDRO ABIRATERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNX2GEV6HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anhydro Abiraterone: A Technical Guide for Researchers
Anhydro abiraterone (B193195) , identified by the CAS number 154229-20-6 , is a key impurity associated with the synthesis of Abiraterone Acetate (B1210297), a crucial drug in the treatment of prostate cancer.[1][2][3] This technical guide provides an in-depth overview of anhydro abiraterone, including its chemical properties, formation, and analytical methodologies for its detection and characterization, aimed at researchers, scientists, and drug development professionals.
Core Chemical and Physical Data
A clear understanding of the fundamental properties of this compound is essential for its study and control as a pharmaceutical impurity. The key quantitative data for this compound are summarized below.
| Property | Value | References |
| CAS Number | 154229-20-6 | [1][2] |
| Molecular Formula | C₂₄H₂₉N | |
| Molecular Weight | 331.49 g/mol or 331.5 g/mol | |
| IUPAC Name | 3-((8R,9S,10R,13S,14S)-10,13-Dimethyl-2,7,8,9,10,11,12,13,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine | |
| Synonyms | 17-(Pyridin-3-yl)androsta-3,5,16-triene |
Formation and Synthesis Context
This compound is primarily formed as an impurity during the synthesis of abiraterone acetate. The synthesis of abiraterone acetate typically starts from dehydroepiandrosterone (B1670201) and involves several chemical transformations. The formation of the anhydro impurity can occur under certain reaction conditions, particularly during steps involving dehydration or elimination reactions.
Forced Degradation Studies
Forced degradation studies of abiraterone acetate are critical for understanding the potential formation of impurities like this compound under various stress conditions. These studies help in developing stability-indicating analytical methods.
| Stress Condition | Reagents and Conditions | Degradation of Abiraterone Acetate | Reference |
| Acidic Hydrolysis | 0.1 N HCl, reflux at 80°C for 30 minutes | Significant degradation (e.g., 62.72% or 65.25%) | |
| Alkaline Hydrolysis | 0.1 N NaOH, heating at 50°C or 80°C for 30 minutes | Significant degradation (e.g., 16.99% or 14.78%) | |
| Oxidative Degradation | 3% or 30% H₂O₂, at 40°C for 30 minutes | Minimal degradation | |
| Thermal Degradation | Solid state at 80°C for 7 days or solution at 105°C for 30 minutes | Minimal degradation | |
| Photolytic Degradation | Exposure to UV light for 7 days | Minimal degradation |
Experimental Protocols: Analytical Characterization
The detection and quantification of this compound as an impurity in abiraterone acetate are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Stability-Indicating RP-HPLC Method
A robust stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential for separating this compound from the active pharmaceutical ingredient (API) and other related substances.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Capcell PAK C18 MG-III (100×4.6 mm, 3 µm) |
| Mobile Phase | 0.1% acetic acid and acetonitrile |
| Flow Rate | 1.2 ml/min |
| Detection Wavelength | 251 nm |
| Reference |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Sample Solution: Accurately weigh and dissolve the abiraterone acetate drug substance or product in the diluent to a known concentration.
-
Spiked Solution: To confirm the specificity of the method, a solution of abiraterone acetate can be spiked with a known amount of the this compound reference standard.
Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the public domain regarding the distinct biological activity or interaction of this compound with specific signaling pathways. Its primary relevance is as a process-related impurity and degradation product of abiraterone acetate. The biological activity of the parent drug, abiraterone, is well-established as an inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. The presence of impurities such as this compound is monitored and controlled to ensure the safety and efficacy of the final drug product.
Conclusion
This compound is a critical quality attribute to monitor during the manufacturing and stability testing of abiraterone acetate. A thorough understanding of its formation, coupled with robust and validated analytical methods, is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This technical guide provides a foundational understanding for researchers and professionals working with abiraterone acetate and its related impurities.
References
Anhydro Abiraterone: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydro abiraterone (B193195), systematically named 17-(Pyridin-3-yl)androsta-3,5,16-triene, is a significant impurity and degradation product associated with the synthesis and stability of Abiraterone Acetate (B1210297).[1][2] Abiraterone Acetate is a crucial therapeutic agent in the treatment of metastatic castration-resistant prostate cancer. The presence of impurities such as Anhydro abiraterone can impact the quality, safety, and efficacy of the final drug product. Therefore, a thorough understanding of its synthesis and a comprehensive characterization are paramount for quality control and regulatory compliance in the pharmaceutical industry. This technical guide provides an in-depth overview of the synthesis and characterization of this compound.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 17-(Pyridin-3-yl)androsta-3,5,16-triene | [2] |
| CAS Number | 154229-20-6 | [2][3] |
| Molecular Formula | C₂₄H₂₉N | |
| Molecular Weight | 331.49 g/mol | |
| Appearance | White Powder |
Synthesis of this compound
This compound is primarily formed as a process-related impurity during the synthesis of Abiraterone Acetate and can also arise from the degradation of Abiraterone Acetate under certain stress conditions.
Formation as a Byproduct in Abiraterone Acetate Synthesis
The synthesis of Abiraterone Acetate often involves the reaction of dehydroepiandrosterone (B1670201) acetate with trifluoromethanesulfonic anhydride, followed by a Suzuki coupling reaction. During the initial step, the formation of an enol triflate intermediate can lead to the elimination of the triflate group, resulting in the formation of the ∆³,⁵,¹⁶-triene system characteristic of this compound. The use of certain bases and reaction conditions can influence the yield of this impurity.
Synthesis via Forced Degradation of Abiraterone Acetate
Forced degradation studies are instrumental in identifying potential degradation products of a drug substance. This compound has been identified as a significant degradant of Abiraterone Acetate, particularly under acidic conditions.
Experimental Protocol: Acidic Degradation of Abiraterone Acetate
This protocol outlines a general procedure for the generation of this compound through the acid-catalyzed degradation of Abiraterone Acetate.
Materials:
-
Abiraterone Acetate
-
0.1 N Hydrochloric Acid (HCl)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Sodium Bicarbonate solution (for neutralization)
-
Round bottom flask with reflux condenser
-
Heating mantle or water bath
-
HPLC system for monitoring
Procedure:
-
Prepare a stock solution of Abiraterone Acetate in a suitable organic solvent (e.g., methanol or acetonitrile).
-
To a round bottom flask, add a known volume of the Abiraterone Acetate stock solution and an equal volume of 0.1 N HCl.
-
Heat the mixture at 80°C under reflux for a specified period (e.g., 30 minutes).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by HPLC.
-
Upon completion of the reaction (as indicated by the formation of the this compound peak and consumption of the starting material), cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. While specific, publicly available, detailed peak assignments for this compound are scarce, the expected chemical shifts can be inferred from the structure and comparison with similar steroidal compounds.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the pyridine (B92270) ring protons would be expected in the aromatic region (δ 7.0-8.5 ppm).
-
Olefinic Protons: Protons on the double bonds of the steroidal nucleus (C3, C4, C6, and C16) would appear in the olefinic region (δ 5.0-6.5 ppm).
-
Aliphatic Protons: A complex series of signals in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the steroidal backbone.
-
Methyl Protons: Singlet signals for the angular methyl groups (C18 and C19).
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals for the pyridine ring carbons.
-
Olefinic Carbons: Signals for the carbons involved in the double bonds of the steroidal nucleus.
-
Aliphatic Carbons: A series of signals for the saturated carbons of the steroid skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak: In positive ion mode electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 332.2.
-
Fragmentation Pattern: The fragmentation of the molecule under MS/MS conditions would likely involve characteristic losses from the steroidal backbone and the pyridine ring, aiding in structural confirmation.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Signaling Pathway Context
As this compound is an impurity of Abiraterone Acetate, its biological activity is not the primary focus of study. However, understanding the mechanism of action of the parent drug is crucial for context. Abiraterone, the active metabolite of Abiraterone Acetate, is an inhibitor of CYP17A1, an enzyme critical for androgen biosynthesis. By inhibiting this enzyme, Abiraterone reduces the levels of androgens that stimulate the growth of prostate cancer cells.
Caption: Simplified androgen biosynthesis pathway and the inhibitory action of Abiraterone.
Conclusion
The synthesis and thorough characterization of this compound are critical for ensuring the quality and safety of Abiraterone Acetate drug products. This technical guide provides a foundational understanding of the synthetic routes, primarily through forced degradation, and the analytical techniques required for its characterization. The provided experimental framework and logical workflows serve as a valuable resource for researchers and professionals in the field of drug development and quality control. Further research into the specific conditions that favor the formation of this compound can lead to improved manufacturing processes for Abiraterone Acetate with lower impurity profiles.
References
Anhydro-abiraterone Formation from Abiraterone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone (B193195) acetate (B1210297), a key therapeutic agent in the management of castration-resistant prostate cancer, is susceptible to degradation, leading to the formation of impurities that can impact its safety and efficacy.[1] Among these, anhydro-abiraterone is a significant degradation product formed under specific stress conditions.[2] This technical guide provides an in-depth analysis of the formation of anhydro-abiraterone from abiraterone acetate, detailing the reaction pathways, influencing factors, and quantitative data from forced degradation studies. Experimental protocols for stress testing and analytical methods for detection are also presented to aid researchers in monitoring and controlling this critical impurity.
Introduction
Abiraterone acetate is the acetate ester of abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which is crucial for androgen biosynthesis.[3][4] By depleting androgen levels, abiraterone acetate effectively slows the progression of prostate cancer.[1] However, as a complex steroidal molecule, abiraterone acetate can undergo degradation, leading to the formation of various impurities. Anhydro-abiraterone, also known as 17-(Pyridin-3-yl)androsta-3,5,16-triene, is a notable impurity that can arise during synthesis and storage, particularly under stress conditions. Understanding the formation of this impurity is critical for ensuring the quality, stability, and safety of abiraterone acetate drug products.
Formation Pathway of Anhydro-abiraterone
The conversion of abiraterone acetate to anhydro-abiraterone is primarily a degradation process. While the precise mechanism is not extensively detailed in the provided literature, the transformation likely involves the elimination of the acetate group and a subsequent rearrangement of the steroid's A and B rings to form a conjugated diene system. This type of reaction is often catalyzed by acidic or basic conditions.
Forced degradation studies have consistently shown that abiraterone acetate is particularly susceptible to degradation under acidic and alkaline hydrolysis. These conditions promote the elimination of the acetate group from the C3 position and the subsequent loss of a proton, leading to the formation of the more stable conjugated diene system characteristic of anhydro-abiraterone.
References
Anhydro Abiraterone Impurity: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone (B193195) acetate (B1210297) is a critical therapeutic agent in the management of advanced prostate cancer. The control of impurities in the drug substance is paramount to ensure its safety, efficacy, and stability. This technical guide provides an in-depth examination of a key impurity, anhydro abiraterone. Detailed herein are its discovery, plausible formation pathways, and its significance from a regulatory and pharmaceutical quality perspective. This document also outlines comprehensive experimental protocols for the identification and quantification of this compound, ensuring precise and reliable monitoring during drug development and manufacturing.
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a potent and selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis.[1][2] By blocking androgen production, it serves as an effective hormonal therapy for patients with metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC).[1] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of abiraterone acetate can lead to the formation of impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the quality and safety of the final drug product.
One such process-related impurity is this compound, chemically known as 17-(Pyridin-3-yl)androsta-3,5,16-triene.[3] Its presence in the drug substance is an indicator of the control over the manufacturing process and potential degradation pathways. This guide will delve into the technical aspects of this specific impurity, providing a valuable resource for professionals in the pharmaceutical sciences.
Discovery and Formation of this compound
This compound has been identified as a specified impurity in the United States Pharmacopeia (USP) monograph for abiraterone acetate, highlighting its regulatory significance.[4] It is recognized as an impurity that can form during the synthesis of abiraterone acetate.
While the precise, documented moment of its initial discovery is not detailed in publicly available literature, its inclusion in pharmacopeial monographs indicates a thorough characterization during the drug development process. The formation of this compound is likely the result of a dehydration or elimination reaction involving an intermediate or the final abiraterone acetate molecule. One potential pathway involves the "elimination reaction of ethanoyl" from a triflate intermediate during synthesis, which can lead to the formation of such byproducts. This suggests that under certain reaction conditions, particularly those involving acidic or basic catalysts and heat, the loss of a water molecule or an acetate group from the steroidal backbone can occur, leading to the formation of the diene system characteristic of this compound.
Forced degradation studies, which are designed to identify potential degradation products under stress conditions such as acid, base, oxidation, and heat, are instrumental in predicting the formation of such impurities. While some studies on abiraterone acetate have identified various degradation products, the formation of this compound under specific stress conditions requires further explicit investigation.
Diagram: Plausible Formation Pathway of this compound
Caption: Plausible synthetic pathway leading to the formation of this compound.
Significance of this compound Impurity
The primary significance of this compound lies in its role as a critical quality attribute (CQA) for abiraterone acetate. Its presence and concentration must be carefully monitored and controlled to meet the stringent requirements of regulatory agencies.
Currently, there is a lack of publicly available data on the specific biological activity or toxicity of this compound. However, as a matter of principle in pharmaceutical development, all impurities are considered potentially harmful unless proven otherwise. Nonclinical studies are typically conducted to qualify impurities, assessing their toxicological profile to establish safe limits in the final drug product. The qualification of impurities in abiraterone acetate has been performed, suggesting that the established limits for this compound are considered safe based on these nonclinical evaluations.
The potential for an impurity to have its own pharmacological activity, either synergistic or antagonistic to the API, or to exhibit unique toxicity, necessitates its diligent control. For instance, while abiraterone is a potent CYP17A1 inhibitor, it is unknown if this compound shares this activity or interacts with other biological targets. Therefore, maintaining the level of this compound below the qualified limit is crucial for ensuring the consistent safety and efficacy profile of abiraterone acetate.
Experimental Protocols for Identification and Quantification
The accurate identification and quantification of this compound are essential for quality control in the manufacturing of abiraterone acetate. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable analytical techniques for this purpose.
UHPLC Method for Abiraterone Acetate and its Impurities
A stability-indicating UHPLC method has been developed for the simultaneous quantification of abiraterone acetate and its specified impurities, including this compound.
Table 1: UHPLC Method Parameters
| Parameter | Specification |
| Column | Waters Acquity BEH C18 (150 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.05% Formic acid in 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile (B52724) and Methanol |
| Elution | Gradient |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 50.0 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | To be optimized based on system sensitivity |
4.1.1. Preparation of Solutions
-
Dilution Solvent: A suitable mixture of organic solvent and aqueous buffer in which all analytes are soluble and stable.
-
Standard Stock Solution of Abiraterone Acetate: Accurately weigh and dissolve approximately 25 mg of abiraterone acetate reference standard in the dilution solvent in a 25 mL volumetric flask to obtain a concentration of 1.0 mg/mL.
-
Impurity Stock Solution: Individually and accurately weigh approximately 5 mg of each impurity, including this compound reference standard, and dissolve in 100% acetonitrile in a 50 mL volumetric flask to obtain a stock solution with a concentration of 0.10 mg/mL.
-
Spiked Standard Solution: To a 50 mL volumetric flask containing approximately 50 mg of abiraterone acetate reference standard, add 1.0 mL of each impurity stock solution. Dilute to volume with the dilution solvent. This results in a spiked standard solution where each impurity is at a 0.20% level relative to abiraterone acetate.
4.1.2. Chromatographic Procedure
Equilibrate the UHPLC system with the mobile phase. Inject the blank (dilution solvent), the spiked standard solution, and the sample solution. The system suitability parameters, such as resolution between critical pairs, theoretical plates, and tailing factor, should be monitored to ensure the validity of the analytical run. The retention time of this compound in the sample chromatogram should correspond to that of the reference standard in the spiked standard solution.
Diagram: Experimental Workflow for Impurity Analysis
Caption: Workflow for the analysis of this compound impurity.
Conclusion
The this compound impurity is a critical parameter in the quality control of abiraterone acetate. Its formation, likely through a dehydration or elimination mechanism during synthesis, necessitates careful process control and monitoring. While its specific biological activity is not extensively documented, its control is essential for ensuring the safety and consistency of the drug product. The detailed UHPLC method provided in this guide offers a robust and reliable approach for the identification and quantification of this compound, enabling pharmaceutical scientists and researchers to maintain the high standards of quality required for this important anticancer therapeutic. Further research into the pharmacological and toxicological profile of this compound would provide a more complete understanding of its significance.
References
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of anhydro abiraterone (B193195), a critical process-related impurity encountered during the synthesis of the prostate cancer drug, abiraterone acetate (B1210297). The formation, identification, and quantification of this impurity are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the chemical properties of anhydro abiraterone, its mechanism of formation, and established analytical methodologies for its detection and control. Furthermore, it explores the biological context of abiraterone's mechanism of action and the potential implications of impurities.
Introduction to Abiraterone and its Synthesis
Abiraterone acetate is an orally administered prodrug of abiraterone, a potent and selective inhibitor of the CYP17A1 enzyme.[1][2] CYP17A1 (17α-hydroxylase/C17,20-lyase) is a key enzyme in the androgen biosynthesis pathway, and its inhibition leads to a significant reduction in testosterone (B1683101) levels, which is critical in the treatment of castration-resistant prostate cancer.[3][4]
The synthesis of abiraterone acetate typically commences from dehydroepiandrosterone (B1670201) (DHEA) acetate. A common synthetic route involves the formation of a hydrazone intermediate, followed by a Barton vinyl iodide synthesis and a subsequent Suzuki-Mayura coupling reaction. Throughout this multi-step synthesis, various process-related impurities can be generated, one of the most notable being this compound.
This compound: A Key Process-Related Impurity
This compound, also known as 17-(3-pyridinyl)-androsta-3,5,16-triene, is a degradation product that can form during the synthesis of abiraterone acetate. It is characterized by the loss of the hydroxyl or acetate group at the C-3 position of the steroid's A-ring, resulting in the formation of a conjugated diene system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 154229-20-6 | |
| Molecular Formula | C24H29N | |
| Molecular Weight | 331.49 g/mol | |
| IUPAC Name | 3-((8R,9S,10R,13S,14S)-10,13-Dimethyl-2,7,8,9,10,11,12,13,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine |
Formation Mechanism of this compound
This compound is primarily formed through an acid-catalyzed dehydration reaction of the 3β-hydroxy group of abiraterone or the elimination of the 3β-acetoxy group from abiraterone acetate. This elimination reaction is a common transformation for 3-hydroxy steroids in the presence of protic or Lewis acids.
Forced degradation studies of abiraterone acetate have demonstrated its susceptibility to degradation under acidic and alkaline conditions, leading to the formation of degradation products. The acidic conditions can protonate the hydroxyl or acetate group, converting it into a good leaving group (water or acetic acid, respectively). Subsequent elimination of a proton from an adjacent carbon atom (C-4) results in the formation of the conjugated diene system characteristic of this compound.
Analytical Methodologies for Detection and Quantification
The control of this compound levels is a critical aspect of quality control in the manufacturing of abiraterone acetate. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the most commonly employed analytical technique for the identification and quantification of this impurity.
Experimental Protocol: HPLC-UV Method
The following is a representative HPLC-UV method for the analysis of abiraterone acetate and its impurities, including this compound.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm or 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
4.1.2. Sample Preparation
A solution of the abiraterone acetate drug substance is prepared in a suitable diluent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a known concentration.
4.1.3. System Suitability
System suitability parameters, including resolution, tailing factor, and theoretical plates, should be established using a reference standard mixture containing abiraterone acetate and known impurities, including this compound. The United States Pharmacopeia (USP) monograph for Abiraterone Acetate Tablets provides a system suitability mixture and acceptance criteria.
Table 2: Typical Chromatographic Parameters
| Compound | Relative Retention Time (RRT) |
| Abiraterone Acetate | 1.00 |
| This compound | ~1.29 |
Note: RRT values can vary depending on the specific chromatographic conditions.
Quantitative Data and Regulatory Limits
The acceptable level of this compound in abiraterone acetate is controlled by pharmacopeial monographs and regulatory guidelines. While specific batch-to-batch levels are proprietary, the USP monograph for Abiraterone Acetate Tablets provides acceptance criteria for various impurities. It is crucial for manufacturers to adhere to these limits to ensure the quality and safety of the drug product.
Table 3: Impurity Levels in Abiraterone Acetate Synthesis (Illustrative)
| Impurity | Typical Level (%) | Control Strategy |
| Deacylated Impurity | < 0.5 | Control of reaction time and temperature in hydrazone formation |
| 17-Methyl Impurity | Variable | Optimization of Barton vinyl iodide synthesis |
| This compound (Diene Impurity) | < 0.2 | Control of pH and temperature in final steps and purification |
| Other unspecified impurities | < 0.1 | Process optimization and purification |
Note: These values are illustrative and may not represent actual batch data. Specific limits are set by regulatory bodies.
Biological Context and Impact of Impurities
Abiraterone exerts its therapeutic effect by inhibiting CYP17A1, thereby blocking androgen synthesis. The presence of impurities in the drug substance could potentially alter the efficacy or safety profile of the final drug product.
Abiraterone's Mechanism of Action
Potential Impact of this compound
While specific data on the biological activity of this compound is limited in publicly available literature, it is a regulatory requirement to assess the potential impact of any impurity. The structural difference between abiraterone and this compound, particularly the presence of the conjugated diene system, could potentially alter its binding affinity to the CYP17A1 enzyme or other biological targets. The genotoxic potential of impurities is also a critical consideration in drug development. Further studies would be required to fully elucidate the pharmacological and toxicological profile of this compound.
Conclusion
This compound is a significant process-related impurity in the synthesis of abiraterone acetate. Its formation, primarily through acid-catalyzed dehydration, must be carefully controlled to ensure the quality and safety of the final drug product. Robust analytical methods, such as HPLC-UV, are essential for the accurate quantification of this impurity. This technical guide provides a foundational understanding of this compound for researchers and professionals involved in the development, manufacturing, and quality control of abiraterone acetate. A thorough understanding and control of such process-related impurities are paramount in the production of high-quality and safe pharmaceuticals.
References
- 1. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105461777A - Purification method of abiraterone acetate - Google Patents [patents.google.com]
- 4. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
Degradation of Abiraterone Acetate: A Technical Guide to the Formation of Anhydro Abiraterone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the degradation pathways of abiraterone (B193195) acetate (B1210297), with a specific focus on the formation of the critical degradation product, anhydro abiraterone. Abiraterone acetate, a prodrug of the potent CYP17A1 inhibitor abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer.[1][2] Understanding its stability and degradation profile is paramount for ensuring drug quality, safety, and efficacy. This document provides a comprehensive overview of the chemical transformations involved, supported by quantitative data from forced degradation studies, detailed experimental protocols, and visualizations of the degradation pathways and experimental workflows.
Core Degradation Pathways
Abiraterone acetate is susceptible to degradation under various stress conditions, most notably hydrolysis and dehydration. While hydrolysis of the C-3 acetate group to form the active pharmaceutical ingredient (API), abiraterone, is the primary degradation pathway observed under both acidic and alkaline conditions, the formation of this compound through a dehydration mechanism is a significant consideration, particularly under acidic stress.[3][4] this compound is recognized as a specified impurity in the United States Pharmacopeia (USP) monograph for abiraterone acetate.[5]
Primary Degradation Pathway: Hydrolysis to Abiraterone
The principal degradation route for abiraterone acetate involves the hydrolysis of the ester linkage at the C-3 position of the steroid nucleus. This reaction yields abiraterone and acetic acid. This process is readily catalyzed by both acid and base.
Secondary Degradation Pathway: Formation of this compound
This compound is a degradation product formed through the loss of a water molecule from the abiraterone structure. This dehydration process is theorized to be an acid-catalyzed reaction involving the hydroxyl group at the C-3 position of abiraterone, which is formed from the initial hydrolysis of abiraterone acetate. The proposed mechanism involves protonation of the hydroxyl group, followed by the elimination of a water molecule and a subsequent rearrangement of the double bonds within the steroid's A and B rings to form a more stable, conjugated system.
Quantitative Analysis of Degradation
Forced degradation studies are instrumental in elucidating the stability of a drug substance. The following table summarizes the quantitative data from such studies performed on abiraterone acetate, highlighting the extent of degradation under various stress conditions.
| Stress Condition | Reagents and Conditions | Degradation (%) | Primary Degradation Product | Reference |
| Acidic Hydrolysis | 0.1 N HCl, 80°C, 30 min | 62.72% | Abiraterone | |
| 0.1 N HCl, 80°C, 30 min | 65.25% | Abiraterone | ||
| Alkaline Hydrolysis | 0.1 N NaOH, 50°C, 30 min | 16.99% | Abiraterone | |
| 0.1 N NaOH, 80°C, 30 min | 14.78% | Abiraterone | ||
| Oxidative Degradation | 30% H₂O₂, 40°C, 30 min | 0.26% | Not specified | |
| 3% H₂O₂ | < 2% | Not specified | ||
| Thermal Degradation | 80°C, 7 days (solid state) | 1.09% | Not specified | |
| 105°C, 30 min | < 2% | Not specified | ||
| Photolytic Degradation | UV radiation, 365 nm, 3 hours | < 2% | Not specified | |
| Not specified | 0.34% | Not specified |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on abiraterone acetate, as synthesized from the available literature.
Preparation of Stock Solution
A stock solution of abiraterone acetate (e.g., 1 mg/mL) is prepared in a suitable organic solvent such as acetonitrile (B52724) or methanol.
Stress Conditions
-
Acidic Hydrolysis : 1 mL of the stock solution is mixed with 1 mL of 0.1 N HCl and refluxed at 80°C for 30 minutes. The solution is then cooled to room temperature and neutralized with 0.1 N NaOH.
-
Alkaline Hydrolysis : 1 mL of the stock solution is mixed with 1 mL of 0.1 N NaOH and heated at 50°C for 30 minutes. The solution is then cooled to room temperature and neutralized with 0.1 N HCl.
-
Oxidative Degradation : 1 mL of the stock solution is mixed with 1 mL of 30% hydrogen peroxide (H₂O₂) and kept at 40°C for 30 minutes. The solution is then cooled.
-
Thermal Degradation : A known quantity of solid abiraterone acetate is placed in a hot air oven at 80°C for 7 days.
-
Photolytic Degradation : A solution of abiraterone acetate is exposed to UV radiation (e.g., at 365 nm) for a specified duration (e.g., 3 hours).
Analytical Method
The degradation samples are typically analyzed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column : Capcell PAK C18 MG-III (100×4.6 mm, 3 µm) or equivalent.
-
Mobile Phase : A mixture of 0.1% acetic acid and acetonitrile (e.g., 11:89 v/v).
-
Flow Rate : 1.2 mL/min.
-
Detection : UV at 251 nm.
Visualizations
Degradation Pathway of Abiraterone Acetate
Caption: Proposed degradation pathway of Abiraterone Acetate.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
References
- 1. Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. veeprho.com [veeprho.com]
Anhydro Abiraterone: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydro abiraterone (B193195) is recognized primarily as a process-related impurity formed during the synthesis of Abiraterone acetate (B1210297).[1][2] Abiraterone acetate is a potent inhibitor of the CYP17A1 enzyme and a key therapeutic agent in the treatment of metastatic castration-resistant prostate cancer.[2] Given the stringent regulatory requirements for pharmaceutical purity, a thorough understanding of the physicochemical properties of impurities such as Anhydro abiraterone is critical for analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.[1] This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, methods for its determination, and its relationship to the androgen biosynthesis pathway.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data has been compiled from various chemical databases and scientific publications.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₉N | |
| Molecular Weight | 331.49 g/mol | |
| CAS Number | 154229-20-6 | |
| Appearance | Off-White to Pale Beige Solid / White Powder | |
| Melting Point | 118 - 122 °C | |
| Boiling Point | 475.0 ± 45.0 °C (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Methanol. | |
| pKa | 5.31 ± 0.12 (Predicted) | |
| LogP | 6.2038 (Calculated) | |
| Topological Polar Surface Area (TPSA) | 12.89 Ų |
Signaling Pathway Context: Androgen Biosynthesis
This compound is an impurity of Abiraterone, a drug that targets the androgen biosynthesis pathway. Abiraterone works by inhibiting CYP17A1, a critical enzyme responsible for the production of androgens that can stimulate the growth of prostate cancer cells. The following diagram illustrates the androgen biosynthesis pathway and the point of inhibition by Abiraterone.
Experimental Protocols: Determination of this compound
RP-HPLC Method for the Determination of Abiraterone Acetate and its Impurities
This section details a representative RP-HPLC method for the analysis of Abiraterone acetate and its related substances, including this compound.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of Abiraterone acetate and its process-related and degradation impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Volumetric flasks and pipettes
Chromatographic Conditions:
-
Column: Kinetex C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient mixture of a buffer solution and an organic solvent.
-
Buffer (A): 1 g of KH₂PO₄ in 1000 mL of water, with the pH adjusted to 3.1 using orthophosphoric acid.
-
Organic Solvent (B): Acetonitrile (B52724).
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: Typically 10-20 µL.
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile is commonly used.
-
Standard Solution: A known concentration of Abiraterone acetate reference standard is prepared in the diluent.
-
Impurity Stock Solution: A stock solution containing known concentrations of this compound and other relevant impurities is prepared.
-
Sample Solution: The Abiraterone acetate bulk drug or a powdered tablet formulation is accurately weighed and dissolved in the diluent to achieve a target concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility.
-
Inject the impurity stock solution to determine the retention times of each impurity, including this compound.
-
Inject the sample solution.
-
Identify and quantify this compound and other impurities in the sample by comparing their peak areas and retention times with those of the standards.
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
The following diagram illustrates a general workflow for the RP-HPLC analysis of Abiraterone acetate and its impurities.
Conclusion
This technical guide has provided a summary of the currently available physicochemical data for this compound. As an impurity of a significant therapeutic agent, understanding these properties is essential for maintaining drug quality and safety. The provided experimental protocol for RP-HPLC offers a robust method for the detection and quantification of this compound in pharmaceutical samples. Further research into the specific experimental determination of the fundamental physicochemical properties of isolated this compound would be beneficial for a more complete characterization of this compound.
References
Anhydro Abiraterone Reference Standard: A Technical Guide for Researchers
Anhydro abiraterone (B193195) , a key impurity and degradant of the prostate cancer drug Abiraterone Acetate, is a critical reference standard for researchers, scientists, and drug development professionals. Its availability in high purity and with comprehensive characterization is essential for accurate analytical method development, validation, and routine quality control of Abiraterone Acetate drug substance and product. This technical guide provides an in-depth overview of the availability and purity of the Anhydro abiraterone reference standard, along with detailed experimental protocols for its analysis.
Availability and Supplier Overview
This compound reference standard is commercially available from a multitude of specialized chemical suppliers. These companies offer the standard in various quantities, typically ranging from milligrams to grams, to cater to the diverse needs of research and quality control laboratories.
Leading suppliers emphasize the high quality and comprehensive characterization of their this compound reference standards.[1][2] These standards are often accompanied by a Certificate of Analysis (CoA), which provides crucial information regarding the identity, purity, and characterization of the compound.[3] Some suppliers also provide a detailed Structure Elucidation Report (SER), offering in-depth analytical data to confirm the molecular structure of the reference standard.[1] Furthermore, many suppliers state that their reference standards comply with the stringent guidelines of major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP).[1]
Purity and Characterization
The purity of this compound reference standards is a critical parameter for its use in quantitative analysis. While the specific purity may vary between suppliers and batches, a purity of ≥98% is commonly reported. The CoA accompanying the reference standard will provide the exact purity value, determined by a combination of analytical techniques.
The comprehensive characterization of the reference standard typically includes data from the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and impurity profile.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate and confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Thermogravimetric Analysis (TGA): To determine the water content.
The following table summarizes the typical purity and characterization data provided by suppliers for the this compound reference standard. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for lot-specific data.
| Parameter | Typical Specification/Data Provided |
| Purity (by HPLC) | ≥98% |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry |
| Molecular Formula | C₂₄H₂₉N |
| Molecular Weight | 331.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), and DMSO |
| Storage | Recommended storage at 2-8°C, protected from light |
Experimental Protocols
Accurate and reliable analysis of this compound is crucial for quality control and stability studies of Abiraterone Acetate. The following are detailed methodologies for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination
This method is suitable for the determination of the purity of this compound and for the separation of this compound from Abiraterone and other related impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of a buffered aqueous phase (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted to 3.5 with acetic acid) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 235 nm or 252 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15-20 minutes, sufficient to elute all components of interest. |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample containing this compound at a similar concentration to the standard solution using the same diluent.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The purity of this compound is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Trace Level Quantification
This method is highly sensitive and selective, making it ideal for the quantification of trace levels of this compound in various matrices, including biological samples.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 50-150 mm x 2.1 mm, 1.7-3.5 µm particle size |
| Mobile Phase | A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile or methanol with 0.1% formic acid as mobile phase B. |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 332.2 |
| Product Ion (m/z) | To be determined by direct infusion and optimization of the specific instrument. |
| Collision Energy | To be optimized for the specific instrument and transition. |
| Source Temperature | 350-500°C |
| Gas Flows | To be optimized for the specific instrument. |
Sample Preparation:
Sample preparation will depend on the matrix. For biological samples like plasma or serum, protein precipitation or solid-phase extraction (SPE) is typically required to remove interferences.
Procedure:
-
Develop and optimize the MRM transitions for this compound.
-
Prepare a calibration curve using a series of known concentrations of the this compound reference standard.
-
Process the unknown samples using the same extraction procedure.
-
Analyze the calibration standards and unknown samples by LC-MS/MS.
-
Quantify the amount of this compound in the unknown samples by interpolating their response against the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key workflows for acquiring and analyzing an this compound reference standard.
Caption: Workflow for Acquiring a Reference Standard.
Caption: Experimental Workflow for Purity Analysis.
References
Methodological & Application
Application Note: Quantification of Anhydroabiraterone in Abiraterone Acetate Bulk Drug by HPLC
Abstract
This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Anhydroabiraterone, a potential impurity and degradation product, in Abiraterone Acetate bulk drug substance. The described method is stability-indicating and has been developed based on a comprehensive review of existing validated analytical procedures. This document provides a complete protocol, including system suitability criteria, preparation of solutions, and detailed chromatographic conditions, making it suitable for implementation in quality control laboratories.
Introduction
Abiraterone Acetate is a prodrug of Abiraterone, a potent inhibitor of CYP17A1, and is used in the treatment of castration-resistant prostate cancer.[1] During the synthesis or storage of Abiraterone Acetate, process-related impurities and degradation products can arise. Anhydroabiraterone is a known impurity that needs to be monitored to ensure the quality, safety, and efficacy of the drug substance.[2]
Forced degradation studies have demonstrated that Abiraterone Acetate is susceptible to degradation under acidic and alkaline conditions, which can lead to the formation of impurities such as Anhydroabiraterone.[3][4][5] Therefore, a validated, stability-indicating HPLC method is crucial for the accurate quantification of this impurity. This application note provides a detailed protocol for this purpose.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm (or equivalent).
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware: Class A.
-
pH meter.
-
Sonicator.
-
Filter membranes: 0.45 µm nylon or PVDF.
Chemicals and Reagents
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Water: HPLC grade or Milli-Q water.
-
Potassium dihydrogen phosphate (B84403) (KH2PO4): Analytical grade.
-
Orthophosphoric acid (H3PO4): Analytical grade.
-
Abiraterone Acetate Bulk Drug: For analysis.
-
Anhydroabiraterone Reference Standard: For standard preparation.
Preparation of Solutions
-
Buffer Preparation (pH 3.1): Dissolve 1.0 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.1 with orthophosphoric acid.
-
Mobile Phase A: Buffer (pH 3.1).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile and Water (90:10 v/v).
-
Standard Stock Solution of Anhydroabiraterone: Accurately weigh about 10 mg of Anhydroabiraterone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution: Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 10 µg/mL.
-
Sample Solution: Accurately weigh about 100 mg of Abiraterone Acetate bulk drug into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with diluent and mix well. This gives a concentration of 1000 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (Buffer, pH 3.1) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 30 | |
| 32 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Anhydroabiraterone peak) | Not more than 2.0 |
| Theoretical Plates (for Anhydroabiraterone peak) | Not less than 2000 |
| % RSD for six replicate injections of Standard Solution | Not more than 5.0% |
Data Presentation
The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (n=3) |
| 1 | Data |
| 5 | Data |
| 10 | Data |
| 15 | Data |
| 20 | Data |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision (Repeatability)
| Sample ID | Anhydroabiraterone (%) |
| 1 | Data |
| 2 | Data |
| 3 | Data |
| 4 | Data |
| 5 | Data |
| 6 | Data |
| Mean | Data |
| Standard Deviation | Data |
| % RSD | ≤ 5.0% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 5.0 | Data | Data |
| 100% | 10.0 | Data | Data |
| 150% | 15.0 | Data | Data |
| Mean % Recovery | 98.0% - 102.0% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC quantification of Anhydroabiraterone.
Caption: Experimental workflow for the HPLC analysis of Anhydroabiraterone.
Conclusion
The HPLC method described in this application note is suitable for the accurate and precise quantification of Anhydroabiraterone in Abiraterone Acetate bulk drug. The method is stability-indicating and can be readily implemented in a quality control setting to ensure the purity and quality of the active pharmaceutical ingredient. Adherence to the outlined protocol and system suitability criteria will ensure reliable and reproducible results.
References
- 1. ijrpr.com [ijrpr.com]
- 2. veeprho.com [veeprho.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Development of a Stability-Indicating Assay for Anhydro abiraterone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing and validating a stability-indicating assay for Anhydro abiraterone (B193195), a known impurity and degradation product of the anti-cancer drug Abiraterone Acetate. The provided protocols are intended to serve as a robust starting point for quality control, stability studies, and formulation development.
Introduction
Anhydro abiraterone is a critical process-related impurity and a potential degradant of Abiraterone Acetate, a key therapeutic agent for prostate cancer.[1][2] Its monitoring and control are essential to ensure the safety and efficacy of the final drug product. A stability-indicating analytical method is crucial for distinguishing and quantifying this compound in the presence of the active pharmaceutical ingredient (API), its other degradation products, and any process-related impurities. This application note details a high-performance liquid chromatography (HPLC) based method designed for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Commercially available)[1][3][4]
-
Abiraterone Acetate Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Formate (AR grade)
-
Formic Acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl, AR grade)
-
Sodium Hydroxide (NaOH, AR grade)
-
Hydrogen Peroxide (H₂O₂, 30%, AR grade)
Chromatographic Conditions
A robust UHPLC method has been developed for the simultaneous quantification of Abiraterone Acetate and its related substances, including this compound.
| Parameter | Condition |
| Instrument | UHPLC with PDA or UV detector |
| Column | Waters Acquity BEH C18, 150 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate with 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient Elution | A time-based gradient program should be optimized for the separation of all relevant peaks. A typical gradient might involve varying the proportions of Mobile Phases A, B, and C over the run time. |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 2 µL |
Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 100% acetonitrile) to obtain a stock solution of a known concentration (e.g., 0.10 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve over the desired concentration range.
-
Sample Preparation: The preparation of the drug substance or drug product samples will depend on the dosage form and should be developed to ensure complete extraction of the analytes.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. This compound can be formed from Abiraterone through the loss of a water molecule, particularly under acidic conditions.
-
Acid Hydrolysis: Treat the drug substance with 1 M HCl at ambient temperature. Samples should be withdrawn at various time points, neutralized, and diluted for analysis.
-
Base Hydrolysis: Treat the drug substance with 1 M NaOH at ambient temperature. Samples should be withdrawn, neutralized, and diluted for analysis.
-
Neutral Hydrolysis: Reflux the drug substance in water.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH guidelines.
Data Presentation
The following tables summarize the expected quantitative data from the stability-indicating assay of this compound.
Table 1: Chromatographic Data
| Compound | Retention Time (min) | Relative Retention Time (vs. Abiraterone Acetate) |
| Abiraterone Acetate | To be determined | 1.00 |
| Abiraterone | To be determined | To be determined |
| This compound | To be determined | To be determined |
| Other Impurities/Degradants | To be determined | To be determined |
Table 2: Summary of Forced Degradation Studies for Abiraterone Acetate
| Stress Condition | % Degradation of Abiraterone Acetate | % Formation of this compound | Observations |
| Acid Hydrolysis (1 M HCl, RT) | To be determined | To be determined | Significant degradation, formation of Abiraterone and subsequently this compound is expected. |
| Base Hydrolysis (1 M NaOH, RT) | To be determined | To be determined | Degradation expected. |
| Oxidative (H₂O₂) | To be determined | To be determined | Potential for degradation. |
| Thermal (80°C) | To be determined | To be determined | Degradation may be observed. |
| Photolytic (UV/Vis) | To be determined | To be determined | Potential for degradation. |
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank, placebo, and other impurities at the retention time of this compound. | To be determined |
| Linearity (r²) | ≥ 0.999 | To be determined |
| Range | To be defined based on the expected levels of the impurity. | To be determined |
| Accuracy (% Recovery) | 98.0% - 102.0% | To be determined |
| Precision (% RSD) | ≤ 2.0% | To be determined |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | To be determined |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | To be determined |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters. | To be determined |
Visualizations
References
Protocol for Forced Degradation Studies of Abiraterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting forced degradation studies on abiraterone (B193195) acetate (B1210297). These studies are crucial for identifying potential degradation products, understanding the drug's stability profile, and developing stability-indicating analytical methods as mandated by regulatory agencies.
Introduction
Abiraterone acetate is a prodrug that is converted in vivo to its active metabolite, abiraterone, a potent inhibitor of CYP17A1, which is essential for androgen biosynthesis.[1] Forced degradation studies, or stress testing, are a critical component of the drug development process. They involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation.[2][3] The resulting degradation products are then identified and quantified to establish the drug's intrinsic stability and to develop analytical methods capable of separating the drug from its degradation products.[4][5]
Experimental Workflow
The overall workflow for a forced degradation study of abiraterone acetate is depicted in the following diagram.
Experimental Protocols
The following protocols outline the procedures for subjecting abiraterone acetate to various stress conditions. A stock solution of abiraterone acetate (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile (B52724) or methanol) should be prepared first.
Acidic Hydrolysis
-
Mix 1 mL of the abiraterone acetate stock solution with 1 mL of 0.1 N hydrochloric acid (HCl).
-
Reflux the mixture at 80°C for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).
-
Dilute the final solution to a suitable concentration with the mobile phase for analysis.
Basic Hydrolysis
-
Mix 1 mL of the abiraterone acetate stock solution with 1 mL of 0.1 N sodium hydroxide (NaOH).
-
Heat the mixture at 50-80°C for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid (HCl).
-
Dilute the final solution to a suitable concentration with the mobile phase.
Oxidative Degradation
-
Mix 1 mL of the abiraterone acetate stock solution with 1 mL of 3% to 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at a temperature ranging from 40°C to 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute the final solution to a suitable concentration with the mobile phase.
Thermal Degradation
-
Solution State: Heat the abiraterone acetate stock solution in a hot air oven maintained at 80-105°C for 30 minutes to 7 days.
-
Solid State: Place a known amount of solid abiraterone acetate in a hot air oven at 80°C for 7 days.
-
After the specified time, cool the sample to room temperature.
-
If starting from a solid, dissolve the sample in a suitable solvent.
-
Dilute the solution to a suitable concentration for analysis.
Photolytic Degradation
-
Solution State: Expose the abiraterone acetate stock solution to UV light (e.g., in a UV chamber at 365 nm) for 3 hours.
-
Solid State: Spread a thin layer of solid abiraterone acetate in a shallow dish and expose it to UV light for 7 days.
-
After exposure, if starting from a solid, dissolve the sample in a suitable solvent.
-
Dilute the solution to a suitable concentration for analysis.
Analytical Method
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate and quantify abiraterone acetate from its degradation products.
Suggested RP-HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Capcell PAK C18 MG-III, 100×4.6 mm, 3 µm) |
| Mobile Phase | A mixture of 0.1% acetic acid and acetonitrile (e.g., 11:89 v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 251 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C) |
Data Presentation
The quantitative results from forced degradation studies should be summarized in a table to facilitate comparison.
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation |
| Acidic Hydrolysis | 0.1 N HCl | 80°C | 30 min | 62.72% - 65.25% |
| Alkaline Hydrolysis | 0.1 N NaOH | 50°C - 80°C | 30 min | 14.78% - 16.99% |
| Oxidative Degradation | 3% - 30% H₂O₂ | 40°C - 60°C | 30 min | < 2% |
| Thermal Degradation | Hot Air Oven | 80°C - 105°C | 30 min - 7 days | < 2% |
| Photolytic Degradation | UV Light (365 nm) | Ambient | 3 hours - 7 days | < 2% |
Note: The percentage of degradation can vary depending on the exact experimental conditions. The primary degradation product observed under acidic and basic conditions is abiraterone, the hydrolyzed form of abiraterone acetate.
Conclusion
This protocol provides a comprehensive framework for conducting forced degradation studies on abiraterone acetate. The results from these studies are essential for understanding the stability of the drug substance, identifying potential degradants, and developing robust, stability-indicating analytical methods. Significant degradation is primarily observed under acidic and alkaline conditions, while the drug is relatively stable to oxidative, thermal, and photolytic stress. Adherence to these protocols will ensure the generation of reliable data to support drug development and regulatory submissions.
References
- 1. Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Systematic Development and Validation of a RP-HPLC Method for Estimation of Abiraterone Acetate and its Degradation Products. | Semantic Scholar [semanticscholar.org]
Application Note: Isolation and Purification of Anhydro Abiraterone from Reaction Mixtures
Introduction
Anhydro abiraterone (B193195) is a known process-related impurity formed during the synthesis of Abiraterone Acetate (B1210297), a crucial active pharmaceutical ingredient (API) for the treatment of castration-resistant prostate cancer.[1][2] The presence and quantity of impurities such as anhydro abiraterone must be carefully controlled to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the isolation and purification of this compound from a synthetic reaction mixture. The methodology leverages standard chromatographic techniques to achieve high purity, suitable for use as a reference standard in analytical method development, validation, and quality control (QC) applications.[3]
Challenges in Purification
The primary challenge in isolating this compound lies in its structural similarity to abiraterone acetate and other related impurities. This necessitates a highly selective purification technique to effectively separate these closely related compounds. The protocol outlined below employs a combination of column chromatography and recrystallization to achieve the desired purity.
Experimental Protocols
1. Preliminary Treatment of the Reaction Mixture
Following the synthesis of abiraterone acetate, the crude reaction mixture contains the desired product, unreacted starting materials, by-products, and various impurities, including this compound. A preliminary work-up is essential to remove bulk impurities and prepare the mixture for chromatographic purification.
-
Protocol:
-
Upon completion of the synthetic reaction, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of cold water (20 mL).
-
Extract the organic components with a suitable solvent such as ethyl acetate (EtOAc) (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water (3 x 10 mL) and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a residue.[4]
-
2. Isolation and Purification by Column Chromatography
Column chromatography is a critical step for the separation of this compound from the crude mixture. The choice of stationary and mobile phases is optimized for the resolution of structurally similar steroidal compounds.
-
Protocol:
-
Prepare a silica (B1680970) gel slurry (60-120 mesh) in the chosen mobile phase.
-
Pack a glass column with the slurry to the desired bed height.
-
Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent like dichloromethane (B109758) (CH2Cl2).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of methanol (B129727) (MeOH) in dichloromethane (CH2Cl2). A typical gradient could start from 100% CH2Cl2 and gradually increase the concentration of MeOH to 1-2%.[4]
-
Collect fractions of approximately 10-20 mL.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound, this compound.
-
Combine the fractions containing pure this compound and concentrate under reduced pressure to yield the purified compound.
-
3. Final Purification by Recrystallization
For obtaining high-purity this compound suitable for use as a reference standard, a final recrystallization step is recommended.
-
Protocol:
-
Dissolve the purified this compound from the chromatography step in a minimal amount of a hot solvent mixture, such as ethyl acetate/petroleum ether.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to obtain this compound as a solid.
-
Data Presentation
Table 1: HPLC Purity Analysis of this compound
| Purification Step | Purity of this compound (%) |
| Crude Reaction Mixture | Not Determined |
| After Column Chromatography | >95% |
| After Recrystallization | >98% |
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | Kinetex 5 µm C18, 150 mm x 4.6 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) / %B: 0/30, 25/90, 30/90, 30.1/30, 35/30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL |
| Diluent | Acetonitrile/Water (70:30) |
Visualizations
Caption: Workflow for the Isolation and Purification of this compound.
The protocol detailed in this application note provides a robust and reproducible method for the isolation and purification of this compound from a complex reaction mixture. The combination of liquid-liquid extraction, column chromatography, and recrystallization allows for the attainment of high-purity this compound. This purified compound is essential for the accurate quantification of impurities in Abiraterone Acetate API, thereby supporting regulatory compliance and ensuring the quality of the final pharmaceutical product.
References
Application Notes and Protocols for the Use of Anhydro Abiraterone as a Reference Standard in Quality Control
Introduction
Abiraterone (B193195) acetate (B1210297) is a prodrug of abiraterone, a potent and selective inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. It is a key therapeutic agent in the treatment of metastatic castration-resistant prostate cancer. The quality control of abiraterone acetate active pharmaceutical ingredient (API) and its finished dosage forms is critical to ensure its safety, efficacy, and stability. Anhydro abiraterone is a known process-related impurity of abiraterone acetate that can be formed during synthesis or degradation.[1][2] As a well-characterized compound, this compound is employed as a reference standard in various analytical procedures to ensure the quality and purity of abiraterone acetate. These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control of abiraterone acetate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Chemical Properties
A clear understanding of the chemical properties of both abiraterone acetate and its impurity, this compound, is fundamental for developing robust analytical methods.
| Property | Abiraterone Acetate | This compound |
| Chemical Name | (3β)-17-(pyridin-3-yl)androsta-5,16-dien-3-yl acetate | 17-(Pyridin-3-yl)androsta-3,5,16-triene |
| CAS Number | 154229-18-2 | 154229-20-6[1] |
| Molecular Formula | C₂₆H₃₃NO₂ | C₂₄H₂₉N[1] |
| Molecular Weight | 391.55 g/mol | 331.49 g/mol |
| Chemical Structure |
Experimental Protocols
The following protocols outline the use of this compound as a reference standard for the quality control of abiraterone acetate.
Protocol 1: Quality Control of Abiraterone Acetate Tablets by HPLC-UV
This protocol is adapted from the United States Pharmacopeia (USP) monograph for Abiraterone Acetate Tablets and is suitable for assay and impurity profiling.
1. Materials and Reagents
-
Abiraterone Acetate API and tablets
-
This compound Reference Standard
-
USP Abiraterone System Suitability Mixture RS (containing this compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) Acetate (analytical grade)
-
Ethanol (analytical grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
-
pH meter
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM solution of ammonium acetate in water.
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Ethanol
-
Diluent: A suitable mixture of acetonitrile and water.
-
Standard Solution: Prepare a solution of USP Abiraterone Acetate RS in acetonitrile at a concentration of 0.625 mg/mL.
-
System Suitability Solution (SSS): Prepare a solution of USP Abiraterone System Suitability Mixture RS in acetonitrile at a concentration of 0.625 mg/mL. This solution contains abiraterone acetate and its related impurities, including this compound.
-
Sample Solution (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder, equivalent to the weight of one tablet, to a suitable volumetric flask to achieve a nominal concentration of 0.625 mg/mL of abiraterone acetate. Add about 50% of the flask volume with acetonitrile, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | L1 packing, 3 mm × 15 cm; 3-µm particle size |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 15°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Mobile Phase Gradient Program
| Time (minutes) | Solution A (%) | Acetonitrile (%) | Ethanol (%) |
| 0 | 50 | 20 | 30 |
| 40 | 15 | 55 | 30 |
| 47 | 0 | 20 | 80 |
| 58 | 0 | 20 | 80 |
| 60 | 50 | 20 | 30 |
| 70 | 50 | 20 | 30 |
5. System Suitability
-
Inject the System Suitability Solution.
-
The resolution between the this compound peak and the 3-deoxy-3-chloroabiraterone peak must be not less than 1.0.
-
The relative retention times of the main components are listed in the table below.
Relative Retention Times (RRT) of Abiraterone Acetate and Impurities
| Compound | Relative Retention Time (RRT) |
| Abiraterone Acetate | 1.00 |
| This compound | 1.29 |
| 3-Deoxy 3-chloroabiraterone | 1.31 |
6. Data Analysis
-
Inject the Standard Solution and the Sample Solution.
-
Identify the peaks of abiraterone acetate and this compound in the sample chromatogram based on their retention times relative to the standard and system suitability chromatograms.
-
Calculate the quantity of this compound in the sample by comparing its peak area to the peak area of the this compound in the system suitability solution of known concentration. For the assay of abiraterone acetate, compare the peak area of the main peak in the sample to that in the standard solution.
Protocol 2: Impurity Profiling of Abiraterone Acetate by UPLC-MS/MS
This protocol provides a framework for the sensitive quantification of this compound in abiraterone acetate samples using UPLC-MS/MS.
1. Materials and Reagents
-
Abiraterone Acetate API
-
This compound Reference Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Equipment
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol to prepare a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water (1:1 v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Solution: Accurately weigh about 25 mg of the Abiraterone Acetate API sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a mixture of acetonitrile and water (1:1 v/v) to obtain a 1.0 mg/mL solution.
4. UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
UPLC Gradient Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
5. Mass Spectrometric Parameters (MRM Transitions)
The following Multiple Reaction Monitoring (MRM) transitions can be used for the quantification of abiraterone and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Abiraterone | 350.3 | 156.1 | 35 |
| This compound | 332.2 | 316.2 | 25 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.
6. Data Analysis
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Inject the sample solution and determine the peak area for this compound.
-
Quantify the amount of this compound impurity in the sample using the calibration curve.
Quality Control Workflow
The use of this compound as a reference standard is an integral part of the quality control process for abiraterone acetate. The following diagram illustrates a typical workflow.
Caption: Quality control workflow for abiraterone acetate using this compound as a reference standard.
This comprehensive approach ensures that each batch of abiraterone acetate meets the stringent purity requirements necessary for a safe and effective pharmaceutical product. The use of a well-characterized reference standard like this compound is fundamental to the reliability of these quality control measures.
References
Application Notes & Protocols for the Analytical Method Validation of Anhydro Abiraterone Detection
Introduction
Anhydro abiraterone (B193195) is a known impurity and degradation product of Abiraterone Acetate (B1210297), a crucial active pharmaceutical ingredient (API) in the treatment of castration-resistant prostate cancer.[1][2] The United States Pharmacopeia (USP) monograph for abiraterone acetate lists Anhydro abiraterone as a specified impurity, making its detection and quantification critical for ensuring the quality, safety, and efficacy of the drug product.[3] These application notes provide a comprehensive overview and detailed protocols for the validation of an analytical method for the detection and quantification of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]
Analyte Information
-
Compound Name: this compound
-
Chemical Name: 3-((8R, 9S, 10R, 13S, 14S)-10, 13-Dimethyl-2, 7, 8, 9, 10, 11, 12, 13, 14, 15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine
-
CAS Number: 154229-20-6
-
Molecular Formula: C₂₄H₂₉N
-
Molecular Weight: 331.49 g/mol
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for the quantification of Abiraterone and its impurities.
Chromatographic Conditions (Example)
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate Buffer (pH 3.5 with Acetic Acid) in a gradient or isocratic mode. A common starting point is a 50:50 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase or a mixture of Acetonitrile and Water |
Method Validation Protocol
The analytical method is validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose. The validation characteristics to be assessed for an impurity quantification method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Prepare a blank solution (diluent).
-
Prepare a solution of Abiraterone Acetate API.
-
Prepare a solution of this compound reference standard.
-
Prepare a spiked solution containing Abiraterone Acetate and this compound.
-
Subject the Abiraterone Acetate API to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation) to generate potential degradation products.
-
Inject all solutions into the HPLC system.
-
Acceptance Criteria: The peak for this compound in the spiked solution should be well-resolved from the Abiraterone Acetate peak and any other impurities or degradation products. The blank solution should not show any interfering peaks at the retention time of this compound.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard of a known concentration.
-
From the stock solution, prepare a series of at least five dilutions covering the expected concentration range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).
-
Inject each dilution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be minimal.
Range
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: The range is confirmed by the linearity, accuracy, and precision studies.
Acceptance Criteria: The specified range should demonstrate acceptable linearity, accuracy, and precision.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol:
-
Prepare a sample of Abiraterone Acetate drug product placebo.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six replicate samples of Abiraterone Acetate spiked with this compound at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the results.
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity. The precision at the LOQ concentration should have an RSD of ≤ 10%.
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| Level 1 (e.g., 0.1) | ||
| Level 2 (e.g., 0.5) | ||
| Level 3 (e.g., 1.0) | ||
| Level 4 (e.g., 1.5) | ||
| Level 5 (e.g., 2.0) | ||
| Correlation Coefficient (r²) | ||
| Slope | ||
| Y-Intercept |
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery | Mean % Recovery |
| 50% | ||||
| 100% | ||||
| 150% |
Table 3: Precision Data for this compound
| Precision Type | Sample Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Mean | %RSD |
| Repeatability | ||||
| Intermediate Precision |
Table 4: LOD and LOQ for this compound
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Visualizations
Caption: Workflow for Analytical Method Validation of this compound.
Caption: Key Parameters in Analytical Method Validation.
References
Application Note: A Robust RP-HPLC Method for the Chromatographic Separation of Anhydro Abiraterone from Abiraterone Acetate and Other Related Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abiraterone (B193195) acetate (B1210297) is a critical active pharmaceutical ingredient (API) used in the treatment of metastatic castration-resistant prostate cancer.[1] During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the safety and efficacy of the final drug product.[2] One such critical impurity is Anhydro abiraterone, a degradation product formed from Abiraterone acetate.[3] Therefore, a robust and reliable analytical method is essential for the separation and quantification of this compound and other potential impurities to ensure the quality and stability of Abiraterone acetate.[4]
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of this compound from Abiraterone acetate and other known process and degradation impurities. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products.[5]
Experimental Protocol
This section outlines the detailed methodology for the chromatographic separation of this compound.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. Data acquisition and processing were performed using appropriate chromatography software.
-
Analytical Column: A Kinetex C18 column (150 mm x 4.6 mm, 5 µm particle size) was found to be effective for the separation.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
Abiraterone Acetate Reference Standard
-
This compound and other impurity reference standards
-
2. Chromatographic Conditions
The following chromatographic conditions were optimized for the separation:
| Parameter | Condition |
| Mobile Phase A | 1.0 g of KH2PO4 in 1000 mL of water, with pH adjusted to 3.1 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 65 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 70 | 30 |
| 15 | 50 | 50 |
| 45 | 30 | 70 |
| 55 | 30 | 70 |
| 58 | 70 | 30 |
| 65 | 70 | 30 |
3. Preparation of Solutions
-
Standard Stock Solution (Abiraterone Acetate): Accurately weigh and transfer about 50 mg of Abiraterone Acetate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v).
-
Impurity Stock Solution: Accurately weigh and transfer about 10 mg of each impurity standard (including this compound) into individual 50 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution (Spiked Standard): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Add appropriate volumes of each Impurity Stock Solution to achieve a final concentration of approximately 0.15% of the Abiraterone Acetate concentration. Dilute to volume with the diluent.
-
Sample Solution: Prepare the sample solution containing Abiraterone Acetate at a concentration of approximately 1 mg/mL in the diluent.
Data Presentation
The developed method successfully separates this compound from Abiraterone acetate and other common impurities. The retention times and relative retention times (RRT) are summarized in the table below.
Table 2: Chromatographic Data for this compound and Other Impurities
| Compound Name | Retention Time (min) | Relative Retention Time (RRT) |
|---|---|---|
| Abiraterone | ~12.5 | 0.69 |
| Abiraterone Acetate | ~18.1 | 1.00 |
| This compound | ~21.4 | 1.18 |
| 7-Ketoabiraterone acetate | ~7.6 | 0.42 |
| α-Epoxyabiraterone acetate | ~11.2 | 0.62 |
| β-Epoxyabiraterone acetate | ~11.9 | 0.66 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.
Mandatory Visualization
The following diagram illustrates the logical workflow for the chromatographic analysis of this compound.
Caption: Workflow for the chromatographic separation and analysis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Identification, Characterization and High-Performance Liquid Chromatography Quantification for Process-Related Impurities in Abiraterone Acetate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. CN104558090A - Abiraterone acetate impurity and determination method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantitative Analysis of Anhydro Abiraterone in Stability Samples
Introduction
Abiraterone (B193195) acetate (B1210297), a prodrug of abiraterone, is a critical therapeutic agent in the treatment of castration-resistant prostate cancer.[1] Abiraterone acts as a potent and selective inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[1][2] The chemical stability of abiraterone acetate is a crucial factor in ensuring its safety and efficacy. During stability studies, various degradation products can form, one of which is Anhydro abiraterone.[3][4] This document provides a comprehensive guide for the quantitative analysis of this compound in stability samples of abiraterone acetate using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.
This compound is recognized as a process impurity and a degradation product that can arise during the synthesis or storage of abiraterone acetate. Therefore, a validated, stability-indicating analytical method is essential for accurately quantifying its presence to ensure that the drug product meets the required quality standards throughout its shelf life. The protocol outlined below is based on established methods for the analysis of abiraterone acetate and its related substances.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of abiraterone acetate.
Signaling Pathway of Abiraterone
Abiraterone's primary mechanism of action involves the inhibition of the CYP17A1 enzyme, which plays a crucial role in the synthesis of androgens like testosterone. By blocking this enzyme, abiraterone effectively reduces the levels of androgens that can stimulate the growth of prostate cancer cells.
Caption: Mechanism of action of Abiraterone in inhibiting androgen synthesis.
Experimental Protocols
A stability-indicating RP-HPLC method is the industry standard for the quality control of abiraterone acetate in pharmaceutical formulations and for stability testing. This protocol provides a robust method for the separation and quantification of this compound from the parent drug and other degradation products.
Materials and Reagents
-
This compound reference standard
-
Abiraterone acetate reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (AR grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (30%)
Instrumentation and Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Capcell PAK C18, 100 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: A mixture of 0.1% acetic acid in water and acetonitrile (11:89 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 251 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (approximately 25°C).
Preparation of Solutions
-
Diluent: Prepare a mixture of 0.1% acetic acid in water and acetonitrile (20:80 v/v).
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 5 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Stock Solution of Abiraterone Acetate (1000 µg/mL): Accurately weigh about 25 mg of abiraterone acetate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of working standard solutions of this compound by diluting the stock solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation from Stability Chambers:
-
Accurately weigh a quantity of the stability sample (e.g., powdered tablets) equivalent to 25 mg of abiraterone acetate and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on abiraterone acetate to generate this compound and other degradants.
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 80°C for 30 minutes.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 80°C for 30 minutes.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat at 105°C.
-
Photolytic Degradation: Expose the drug solution to UV light.
After exposure, the stressed samples are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in stability samples.
Caption: Workflow for the quantitative analysis of this compound.
Data Presentation
The quantitative data for this compound from a typical stability study should be summarized in a clear and structured table.
Table 1: Quantitative Analysis of this compound in Stability Samples of Abiraterone Acetate
| Stability Condition | Time Point | This compound (%) |
| 25°C / 60% RH | Initial | < LOQ |
| 3 Months | 0.05 | |
| 6 Months | 0.08 | |
| 12 Months | 0.12 | |
| 40°C / 75% RH | Initial | < LOQ |
| 1 Month | 0.15 | |
| 3 Months | 0.25 | |
| 6 Months | 0.40 | |
| Photostability | 1.2 million lux hours | 0.18 |
LOQ: Limit of Quantification
Logical Relationship: Stability Indicating Assay
A stability-indicating assay must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.
Caption: Principle of a stability-indicating assay.
Conclusion
The described RP-HPLC method is suitable for the quantitative determination of this compound in stability samples of abiraterone acetate. The method is specific, stability-indicating, and can be validated according to ICH guidelines to ensure accurate and reliable results for the quality control of abiraterone acetate drug products. Forced degradation studies confirm that the method can effectively separate this compound from the parent drug and other degradation products, making it a valuable tool in pharmaceutical development and manufacturing.
References
Troubleshooting & Optimization
Technical Support Center: Anhydro Abiraterone HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Anhydro abiraterone (B193195), specifically focusing on peak shape problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common peak shape abnormalities observed for the Anhydro abiraterone peak in HPLC chromatograms.
Q1: Why is my this compound peak tailing?
Peak tailing, where the peak is asymmetrically broadened with a "tail" extending from the right side, is a frequent issue.[1][2] This can compromise resolution and lead to inaccurate quantification.
Potential Causes and Solutions:
-
Secondary Interactions: this compound, a basic compound, can interact with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1] This is a common cause of peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Use a buffered mobile phase to maintain a consistent and appropriate pH. For basic compounds like this compound, a mobile phase with an acidic pH (e.g., pH 2-4) can help to suppress the ionization of silanol groups.
-
Use End-Capped Columns: Employ a modern, high-purity, end-capped C18 column to minimize the number of available silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can cause peak tailing.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Q2: What causes the this compound peak to show fronting?
Peak fronting, the inverse of tailing, results in a peak with a sharp tail and a leading edge that is sloped.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Overload: Similar to tailing, injecting an excessive amount of sample can also lead to fronting.
-
Solution: Decrease the amount of sample injected onto the column.
-
-
Column Packing Issues: A void or channel in the column packing can cause some of the analyte molecules to travel faster than the rest, resulting in a fronting peak. This would typically affect all peaks in the chromatogram.
-
Solution: If a void is suspected, the column may need to be replaced.
-
Q3: Why is the this compound peak splitting into two or more peaks?
A single analyte appearing as multiple peaks can complicate data interpretation and quantification.
Potential Causes and Solutions:
-
Injection Solvent Effects: A sample solvent that is too strong can cause the analyte band to split at the column inlet.
-
Solution: As with fronting, it is best to dissolve the sample in the mobile phase or a weaker solvent.
-
-
Partially Blocked Frit or Column Void: An obstruction at the head of the column can cause the sample to be distributed unevenly onto the stationary phase, leading to a split peak.
-
Solution: Backflushing the column may resolve a blocked frit. If a void has formed, the column will likely need replacement.
-
-
Sample Degradation: this compound may degrade on-column or in the autosampler, leading to the appearance of additional peaks.
-
Solution: Ensure the stability of the sample in the chosen solvent and under the analytical conditions. Consider using a cooled autosampler.
-
Q4: My this compound peak is broader than expected. What should I do?
Broad peaks can decrease sensitivity and resolution, making it difficult to separate from nearby impurities.
Potential Causes and Solutions:
-
Column Deterioration: Over time, the efficiency of an HPLC column decreases, leading to broader peaks. This can be due to the breakdown of the silica (B1680970) backbone or loss of stationary phase.
-
Solution: Replace the analytical column. Using a guard column can extend the life of the main column.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Mobile Phase Issues: A mobile phase that is too viscous or has a suboptimal composition can lead to broader peaks.
-
Solution: Optimize the mobile phase composition and flow rate. Ensure solvents are properly mixed and degassed.
-
Data Presentation
The following tables summarize the potential impact of various HPLC parameters on the peak shape of this compound.
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Expected Tailing Factor (Tf) for this compound | Rationale |
| 2.5 - 3.5 | 1.0 - 1.2 | Suppresses ionization of residual silanol groups, minimizing secondary interactions. |
| 4.0 - 6.0 | 1.3 - 1.8 | Partial ionization of silanol groups can lead to increased tailing. |
| > 7.0 | > 1.8 | Significant interaction between the basic analyte and ionized silanol groups, causing severe tailing. |
Table 2: Troubleshooting Summary for Common Peak Shape Problems
| Peak Shape Problem | Primary Suspect | Secondary Suspects | Recommended Action |
| Tailing | Secondary Silanol Interactions | Column Overload, Column Contamination | Adjust mobile phase pH, use an end-capped column, reduce sample load. |
| Fronting | Strong Sample Solvent | Column Overload, Column Packing Issues | Dissolve sample in mobile phase, reduce sample load. |
| Splitting | Injection Solvent Mismatch | Partially Blocked Frit, Column Void | Match sample solvent to mobile phase, backflush or replace column. |
| Broadening | Column Deterioration | Extra-Column Volume, Mobile Phase Viscosity | Replace column, optimize tubing and connections. |
Experimental Protocols
A typical starting point for a reversed-phase HPLC method for the analysis of Abiraterone Acetate and its impurities, including this compound, is provided below. This protocol can be optimized as needed.
Sample Preparation Protocol:
-
Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using acetonitrile (B52724) as the diluent to obtain a concentration of 1 mg/mL.
-
Working Standard: Further dilute the stock solution with the mobile phase to achieve the desired concentration (e.g., 10 µg/mL).
HPLC Method Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, 0.1% Trifluoroacetic acid in water (A) and Acetonitrile (B) in a gradient or isocratic elution. A common starting point is a 60:40 ratio of organic to aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10-20 µL.
Visualizations
The following diagrams illustrate logical troubleshooting workflows.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting and splitting.
References
Optimizing mobile phase for better separation of Anhydro abiraterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the mobile phase for the chromatographic separation of Anhydro abiraterone (B193195) from Abiraterone acetate (B1210297) and other related substances.
Frequently Asked Questions (FAQs)
Q1: What is Anhydro abiraterone and why is its separation important?
This compound is a known process impurity and potential degradation product of Abiraterone acetate, a medication used to treat prostate cancer. Regulatory authorities require the monitoring and control of impurities in pharmaceutical products to ensure their safety and efficacy. Therefore, a robust analytical method capable of separating this compound from the active pharmaceutical ingredient (API) and other related substances is crucial for quality control.
Q2: What are the typical chromatographic conditions for separating this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 column are the most common techniques. The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate, ammonium acetate, or phosphate (B84403) buffer). Gradient elution is often employed to achieve optimal separation of a wide range of impurities with different polarities.
Q3: Why is the pH of the mobile phase critical for this separation?
The pH of the mobile phase significantly influences the ionization state of Abiraterone acetate and its impurities, which in turn affects their retention times and selectivity.[1] Abiraterone acetate has a pKa value of approximately 5.19.[2] Operating the mobile phase at a pH below this value (typically in the range of 2-4) can help to ensure consistent retention and improved peak shape by suppressing the ionization of the analytes.[1][3] An acidic mobile phase can also improve the sharpness of the Abiraterone acetate peak.[3]
Q4: What is the role of the organic solvent in the mobile phase?
The organic solvent, such as acetonitrile (B52724) or methanol (B129727), modulates the polarity of the mobile phase. A higher concentration of the organic solvent will decrease the retention time of the analytes. The choice between acetonitrile and methanol can also affect the selectivity of the separation. For instance, the use of methanol has been shown to be important for the separation of this compound from another impurity, 3-deoxy 3-chloroabiraterone.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound.
Problem 1: Poor resolution between this compound and another impurity.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution:
-
Adjust the organic solvent ratio: A shallow gradient or a lower initial percentage of the organic solvent can increase the retention time and potentially improve the resolution between closely eluting peaks.
-
Incorporate a different organic solvent: If using acetonitrile, consider replacing it with or adding methanol to the mobile phase. Methanol can offer different selectivity for certain compounds.
-
Modify the pH of the aqueous phase: A slight adjustment of the mobile phase pH can alter the retention times of ionizable impurities and improve their separation. It is recommended to work within a pH range of 2-4 for better separation of Abiraterone and its impurities.
-
Problem 2: Tailing peak shape for Abiraterone acetate or this compound.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution 1:
-
Lower the pH of the mobile phase: An acidic mobile phase (pH 2-4) can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.
-
Add a competing base: If the issue persists, a small amount of a competing base, such as triethylamine, can be added to the mobile phase to block active sites on the stationary phase.
-
-
Possible Cause 2: Column overload.
-
Solution 2:
-
Reduce the sample concentration or injection volume: Injecting a smaller amount of the sample can prevent column overload and improve peak shape.
-
Problem 3: Carry-over of Abiraterone or its impurities in blank injections.
-
Possible Cause: Adsorption of the analytes to the column or other parts of the HPLC/UHPLC system.
-
Solution:
-
Incorporate a strong wash step in the gradient: A high percentage of a strong organic solvent, potentially with a small amount of acid (e.g., 1% formic acid in acetonitrile), at the end of the gradient can help to effectively wash the column and reduce carry-over.
-
Use polypropylene (B1209903) vials and plates: Abiraterone has been shown to adsorb to glass surfaces. Using polypropylene materials for sample preparation and analysis can minimize this issue.
-
Experimental Protocols
UHPLC Method for Separation of Abiraterone Acetate and its Impurities
This protocol is based on a validated UHPLC method for the simultaneous quantification of Abiraterone acetate and its related substances, including this compound.
-
Chromatographic System:
-
Column: Waters Acquity BEH C18 (150 mm x 2.1 mm, 1.7 µm)
-
Column Temperature: 50°C
-
Autosampler Temperature: 20°C
-
Flow Rate: 0.40 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 4.0 µL
-
-
Mobile Phase:
-
Mobile Phase A: 0.05% formic acid in 10 mM aqueous ammonium formate
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0.0 | 94 | 4 | 2 |
| 10.0 | 50 | 33 | 17 |
| 40.0 | 15 | 55 | 30 |
| 41.0 | 94 | 4 | 2 |
| 45.0 | 94 | 4 | 2 |
Data Presentation
Table 1: Summary of Chromatographic Conditions from Literature
| Parameter | Method 1 | Method 2 (USP) | Method 3 |
| Technique | UHPLC | HPLC | RP-HPLC |
| Column | Waters Acquity BEH C18 (150 x 2.1 mm, 1.7 µm) | 4.6-mm × 3-cm; 5-µm packing L1 | Princeton Merck-Hibar Purospher STAR (C18, 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05% formic acid in 10 mM ammonium formate | Acetonitrile, formic acid, and water (55:0.05:45) | Acetonitrile and phosphate buffer (10 mM KH2PO4) (20:80 v/v) |
| Mobile Phase B | Acetonitrile | - | - |
| Mobile Phase C | Methanol | - | - |
| Elution | Gradient | Isocratic | Isocratic |
| Flow Rate | 0.40 mL/min | 1 mL/min | 1.0, 1.2, or 1.5 mL/min |
| Detection | UV 260 nm | UV 252 nm | UV 235 nm |
Visualizations
References
Addressing matrix effects in the bioanalysis of Anhydro abiraterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Anhydro abiraterone (B193195).
Frequently Asked Questions (FAQs)
Q1: What is Anhydro abiraterone and why is its bioanalysis important?
A1: this compound is a known impurity formed during the synthesis of Abiraterone acetate, a drug used in the treatment of prostate cancer.[1] Accurate bioanalysis of this compound is crucial for pharmacokinetic studies, impurity profiling, and ensuring the safety and efficacy of the drug product.
Q2: What are matrix effects in the context of LC-MS/MS bioanalysis?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components present in the biological sample.[2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of the analytical method.[2][3]
Q3: What are the common causes of matrix effects in plasma or serum samples?
A3: The primary causes of matrix effects in plasma and serum are endogenous components like phospholipids (B1166683), salts, and proteins that may co-elute with the analyte of interest. Exogenous factors such as anticoagulants, dosing vehicles, and co-administered medications can also contribute to matrix effects.
Q4: How can I qualitatively assess the presence of matrix effects in my this compound assay?
A4: The post-column infusion technique is a common qualitative method. It involves infusing a constant flow of this compound solution into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation from the stable baseline signal indicates the retention time at which matrix components are causing ion suppression or enhancement.
Q5: How do I quantitatively determine the magnitude of the matrix effect?
A5: The matrix factor (MF) is the standard quantitative measure. It is calculated by comparing the peak area of an analyte spiked into a post-extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q6: What is the role of a stable isotope-labeled internal standard (SIL-IS)?
A6: A SIL-IS, such as Abiraterone-d4, is highly recommended to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification through the use of analyte-to-IS peak area ratios.
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in this compound quantification.
-
Possible Cause: Significant and variable matrix effects between different sample lots.
-
Troubleshooting Steps:
-
Assess Matrix Factor: Quantify the matrix factor using at least six different lots of the biological matrix. A high coefficient of variation (CV%) in the matrix factor indicates significant lot-to-lot variability.
-
Improve Sample Cleanup: The initial sample preparation may not be sufficient. If using protein precipitation, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components.
-
Optimize Chromatography: Modify the LC gradient or change the stationary phase to better separate this compound from the co-eluting matrix components.
-
Utilize a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for variability.
-
Issue 2: Observing significant ion suppression for this compound.
-
Possible Cause: Co-elution with phospholipids or other endogenous components that suppress ionization.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: Identify the retention time of the region causing ion suppression.
-
Adjust Chromatographic Conditions: Alter the mobile phase composition or gradient to shift the retention time of this compound away from the suppression zone.
-
Enhance Sample Preparation:
-
LLE: Optimize the pH of the sample and the choice of organic solvent to selectively extract this compound while leaving interfering compounds behind.
-
SPE: Select a sorbent that strongly retains the analyte while allowing interfering components to be washed away. Experiment with different wash and elution solvents.
-
-
Issue 3: Observing ion enhancement for this compound.
-
Possible Cause: Co-eluting matrix components that improve the ionization efficiency of this compound.
-
Troubleshooting Steps:
-
Qualitative Assessment: Use post-column infusion to confirm the retention time of the enhancement region.
-
Chromatographic Separation: As with ion suppression, modify the chromatographic method to separate the analyte peak from the region of ion enhancement.
-
Sample Dilution: A simple approach is to dilute the sample with the mobile phase. This can reduce the concentration of the interfering components, but may also impact the sensitivity for this compound.
-
Quantitative Data Summary
The following tables provide representative data for assessing matrix effects and recovery in the bioanalysis of a steroidal compound like this compound.
Table 1: Matrix Factor (MF) Assessment in Human Plasma
| Plasma Lot | Analyte Peak Area (Post-Extraction Spike) | Neat Solution Peak Area | Matrix Factor (MF) |
| 1 | 85,670 | 102,345 | 0.84 |
| 2 | 82,110 | 102,345 | 0.80 |
| 3 | 88,950 | 102,345 | 0.87 |
| 4 | 84,320 | 102,345 | 0.82 |
| 5 | 91,540 | 102,345 | 0.89 |
| 6 | 86,230 | 102,345 | 0.84 |
| Mean | 0.84 | ||
| CV (%) | 3.8% |
Note: The CV of the IS-normalized MF should not be greater than 15%.
Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation (PPT) | 95 ± 5.2 | 0.75 ± 0.08 |
| Liquid-Liquid Extraction (LLE) | 88 ± 4.1 | 0.92 ± 0.05 |
| Solid-Phase Extraction (SPE) | 92 ± 3.5 | 0.98 ± 0.03 |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a polypropylene (B1209903) tube.
-
Add 20 µL of the internal standard working solution (e.g., Abiraterone-d4).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 300 µL of the reconstitution solution (e.g., 50:50 methanol (B129727):water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Serum
-
Sample Pre-treatment:
-
To 200 µL of serum, add 20 µL of the internal standard solution.
-
Add 600 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Procedure:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated serum supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
Protocol 3: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Setup:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Using a syringe pump and a T-connector, infuse this solution into the LC eluent stream between the analytical column and the mass spectrometer ion source.
-
-
Procedure:
-
Begin the infusion and allow the MS signal to stabilize.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal of this compound throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no matrix effect at that retention time.
-
A dip in the baseline indicates ion suppression.
-
A rise in the baseline indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation workflows.
References
Strategies to minimize the formation of Anhydro abiraterone during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the critical impurity, Anhydro-abiraterone, during the synthesis of Abiraterone and Abiraterone Acetate (B1210297).
Troubleshooting Guide: Minimizing Anhydro-abiraterone Formation
Q1: We are observing a significant amount of Anhydro-abiraterone impurity in our final product. What are the likely causes?
Anhydro-abiraterone is formed through the dehydration of Abiraterone. This process is primarily facilitated by acidic conditions, and can also be influenced by elevated temperatures during the reaction or work-up steps. The presence of certain reagents and solvents can also contribute to its formation. A forced degradation study showed that under acidic (1M HCl) and neutral conditions, Abiraterone can degrade to form Anhydro-abiraterone.
Q2: At which stage of the synthesis is Anhydro-abiraterone most likely to form?
The formation of Anhydro-abiraterone is most probable during any step where Abiraterone is present in an acidic environment or subjected to high temperatures. This can include:
-
During the main reaction: If the reaction conditions for the formation of Abiraterone are acidic.
-
During work-up and purification: Acidic washes or prolonged exposure to acidic conditions during extraction or chromatography can promote dehydration.
-
During salt formation or cleavage: If applicable to your synthetic route, these steps can create favorable conditions for dehydration if not properly controlled.
Q3: What immediate actions can we take to reduce the levels of Anhydro-abiraterone in our current batch?
If you are in the midst of a synthesis and detect high levels of Anhydro-abiraterone, consider the following:
-
Neutralize acidic conditions promptly: After reaction completion, neutralize the reaction mixture to a pH of approximately 7.0 before proceeding with extraction or purification.
-
Lower the temperature: If the reaction or work-up is being conducted at elevated temperatures, reducing the temperature can help minimize further dehydration.
-
Minimize exposure time: Reduce the time the product is in contact with acidic reagents or solvents.
Q4: How can we modify our synthetic protocol to prevent the formation of Anhydro-abiraterone in future syntheses?
To proactively minimize the formation of Anhydro-abiraterone, consider the following strategies:
-
Optimize Reaction pH: Maintain a neutral or slightly basic pH during the synthesis and work-up wherever possible. The use of appropriate bases can be critical.
-
Temperature Control: Carefully control the reaction and purification temperatures. Avoid unnecessarily high temperatures.
-
Solvent Selection: The choice of solvent can influence the reaction environment. Aprotic solvents may be preferable to protic solvents in certain steps to minimize proton availability.
-
Catalyst and Reagent Selection: The choice of catalyst and other reagents can impact the impurity profile. For instance, in a Suzuki coupling reaction, the selection of the palladium catalyst and base can be optimized.
-
Implement Quality by Design (QbD): A systematic approach like Design of Experiments (DoE) can help identify critical process parameters (CPPs) that affect the formation of Anhydro-abiraterone and other impurities. This allows for the definition of a design space for robust process control.
Frequently Asked Questions (FAQs)
Q5: What is Anhydro-abiraterone?
Anhydro-abiraterone (CAS 154229-20-6) is a process-related impurity formed during the synthesis of Abiraterone Acetate.[1] It is the dehydrated form of Abiraterone. Its systematic IUPAC name is 3-((8R,9S,10R,13S,14S)-10,13-Dimethyl-2,7,8,9,10,11,12,13,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine.
Q6: What is the typical synthetic route for Abiraterone Acetate?
A common synthetic route starts from dehydroepiandrosterone (B1670201) (DHEA). A key step often involves a Suzuki coupling reaction to introduce the pyridine (B92270) ring. The synthesis of Abiraterone Acetate has been approached through various routes, with a focus on improving yield and reducing by-products.[2]
Q7: What analytical methods are suitable for detecting and quantifying Anhydro-abiraterone?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection are the most common and effective methods for the detection and quantification of Anhydro-abiraterone and other impurities in Abiraterone and Abiraterone Acetate. These methods can be validated according to ICH guidelines to ensure specificity, precision, accuracy, and sensitivity.
Q8: Are there any studies that provide quantitative data on the impact of reaction conditions on impurity formation?
While specific quantitative data for Anhydro-abiraterone formation is not extensively detailed in the provided search results, a study on the efficient process development of Abiraterone Acetate using Design of Experiments (DoE) provides a framework for controlling critical impurities.[3] The study focused on deacylated, 17-methyl, hydroxy, and diene impurities, but the principles of identifying critical process parameters and material attributes can be applied to control Anhydro-abiraterone formation.
Data Summary
The following table summarizes the impact of various parameters on the formation of different impurities during the synthesis of Abiraterone Acetate, based on a Design of Experiments approach. While not specific to Anhydro-abiraterone, it provides a valuable guide to process optimization.
| Step | Impurity | Critical Process Parameters (CPPs) / Material Attributes (MAs) | Effect on Impurity Formation | Reference |
| Hydrazone Intermediate Synthesis | Deacylated Impurity | Ethyl Acetate Volume | Higher volume helps control impurity formation. | [3] |
| Hydrazine Hydrate Equivalents | Lower equivalents are preferable. | [3] | ||
| Reaction Temperature | > 60°C is preferred to maximize product and minimize starting material. | |||
| Reaction Time | ~10 hours is a preferred parameter. | |||
| Vinyl Iodide Intermediate Synthesis | 17-Methyl Impurity | Not explicitly detailed in provided results | - | |
| Final API (Abiraterone Acetate) | Hydroxy and Diene Impurities | Not explicitly detailed in provided results | - |
Experimental Protocols
General Protocol for Impurity Analysis by HPLC
A general High-Performance Liquid Chromatography (HPLC) method for the analysis of Abiraterone and its impurities would typically involve the following:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detector: UV detector set at an appropriate wavelength to detect Abiraterone and its impurities.
-
Sample Preparation: Samples from the reaction mixture or final product are dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Quantification: Impurity levels are typically determined by comparing the peak area of the impurity to the peak area of a reference standard of known concentration.
Visualizations
References
Resolving co-elution issues of Anhydro abiraterone with other degradants
Welcome to the technical support center for the analysis of Abiraterone (B193195) Acetate and its related substances. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on the co-elution of Anhydro Abiraterone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound (CAS No. 154229-20-6) is a known process-related impurity of Abiraterone Acetate.[1] It is typically formed during the synthesis of the active pharmaceutical ingredient (API).[1] While forced degradation studies of Abiraterone Acetate primarily show hydrolysis to Abiraterone under acidic and basic conditions, this compound is consistently listed as a key impurity to monitor in quality control.[2][3][4]
Q2: Why is resolving this compound from other degradants challenging?
A2: this compound, being a structurally similar steroid, can have similar physicochemical properties to other related impurities and degradants of Abiraterone Acetate. This can lead to similar retention times in reverse-phase HPLC, making baseline separation, or resolution, difficult. Co-elution can compromise the accuracy of quantification for these impurities.
Q3: I am observing a peak that I suspect is this compound co-eluting with another impurity. What is the most likely co-eluting partner?
A3: Based on established analytical methods, a common co-elution challenge involves this compound and 3-deoxy 3-chloroabiraterone. The United States Pharmacopeia (USP) monograph for Abiraterone Acetate Tablets even specifies a minimum resolution requirement between these two peaks, highlighting their potential for co-elution.
Q4: What are the initial steps to troubleshoot the co-elution of this compound?
A4: The initial steps should focus on your chromatographic system and mobile phase composition. Ensure your HPLC or UPLC system is performing optimally by checking system suitability parameters. Then, confirm the precise composition and pH of your mobile phase, as slight variations can significantly impact the selectivity of the separation for steroid compounds.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to resolving co-elution issues involving this compound.
Issue: Poor resolution between this compound and another peak, suspected to be 3-deoxy 3-chloroabiraterone or another degradant.
Step 1: Method Verification and Optimization
Before making significant changes, verify that the recommended analytical method is being followed precisely. If you are still facing issues, minor adjustments to the method can improve resolution.
-
Modify the Organic Modifier: The choice and ratio of organic solvents in the mobile phase are critical for selectivity. A published UHPLC method highlights that the inclusion of methanol (B129727) in the mobile phase is crucial for the separation of this compound and 3-deoxy 3-chloroabiraterone.
-
Action: If your mobile phase only contains acetonitrile (B52724), consider replacing a portion of it with methanol or adding it as a third solvent in a ternary gradient.
-
-
Adjust the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Action: Decrease the rate of change in the organic solvent concentration during the elution window where this compound and the co-eluting peak emerge.
-
-
Optimize Column Temperature: Temperature can influence selectivity.
-
Action: Experiment with adjusting the column temperature by ±5 °C from the method's specification. A lower temperature may increase retention and improve resolution.
-
Step 2: Evaluate the Stationary Phase
If mobile phase optimization is insufficient, the issue may lie with the stationary phase.
-
Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) properties can affect selectivity for steroid separations.
-
Action: Consider trying a C18 column from a different manufacturer or one with a different bonding chemistry. For polar steroids, a polar-endcapped C18 column might offer alternative selectivity.
-
-
Column Efficiency: An old or poorly performing column will have reduced efficiency, leading to broader peaks and poorer resolution.
-
Action: Check the performance of your current column with a standard mixture. If it's not meeting performance standards, replace it.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing co-elution issues.
Experimental Protocols
The following is a detailed UHPLC method adapted from a published study for the simultaneous quantification of Abiraterone Acetate, its degradation products, and process impurities, including this compound. This method has been shown to effectively separate a wide range of related substances.
Recommended UHPLC Method for Separation of Abiraterone Acetate and its Impurities
Chromatographic Conditions:
| Parameter | Specification |
| Column | Waters Acquity BEH C18 (150 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.05% Formic Acid in 10 mM Ammonium Formate (aqueous) |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 50.0 °C |
| Autosampler Temp. | 20 °C |
| Injection Volume | 4.0 µL |
| Detection | PDA at 260 nm |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0.0 | 94 | 4 | 2 |
| 10.0 | 50 | 33 | 17 |
| 40.0 | 15 | 55 | 30 |
| 41.0 | 94 | 4 | 2 |
| 45.0 | 94 | 4 | 2 |
Sample and Standard Preparation:
-
Dilution Solvent: A mixture of water and acetonitrile is typically used. The exact ratio should be optimized to ensure sample solubility.
-
Standard Stock Solution: Prepare a stock solution of each impurity and Abiraterone Acetate reference standard in 100% acetonitrile at a concentration of approximately 0.10 mg/mL.
-
Spiked Standard Solution: To a volumetric flask containing a known amount of Abiraterone Acetate, add aliquots of the impurity stock solutions to achieve the desired concentration level (e.g., 0.20% of the Abiraterone Acetate concentration) and dilute to volume with the dilution solvent.
Experimental Workflow Diagram
Data Presentation
The following tables summarize the known degradation behavior of Abiraterone Acetate under various stress conditions and provide a reference for the types of degradants that may be observed.
Table 1: Summary of Forced Degradation Studies on Abiraterone Acetate
| Stress Condition | Reagents and Conditions | Extent of Degradation | Major Degradant Formed |
| Acidic Hydrolysis | 0.1 N HCl at 80°C for 30 min | Extensive (e.g., 62.72%) | Abiraterone |
| Alkaline Hydrolysis | 0.1 N NaOH at 50°C for 30 min | Significant (e.g., 16.99%) | Abiraterone |
| Oxidative Degradation | 30% H₂O₂ at 40°C for 30 min | Minimal (e.g., 0.26%) | N/A |
| Thermal Degradation | Solid state at 80°C for 7 days | Minimal (e.g., 1.09%) | N/A |
| Photolytic Degradation | UV radiation (e.g., 365 nm) | Minimal (e.g., 0.34%) | N/A |
Table 2: List of Specified Impurities and Degradation Products of Abiraterone Acetate
This table lists key related substances as specified in literature and pharmacopeial monographs. Retention times are highly method-dependent and are not listed here to avoid confusion. Refer to a specific validated method for expected retention times.
| Compound Name | Type |
| Abiraterone | Degradant / Metabolite |
| This compound | Process Impurity |
| 3-deoxy 3-chloroabiraterone | Process Impurity |
| 7-ketoabiraterone acetate | Degradant |
| α-epoxy abiraterone acetate | Degradant |
| β-epoxy abiraterone acetate | Degradant |
| Abiraterone ethyl ether | Process Impurity |
| Abiraterone isopropyl ether | Process Impurity |
| 3-Deoxy-3-acetyl abiraterone-3-ene | Process Impurity |
| O-Chlorobutylabiraterone | Process Impurity |
References
Technical Support Center: Enhancing LC-MS Sensitivity for Anhydro Abiraterone Analysis
Welcome to the technical support center for the LC-MS analysis of Anhydro abiraterone (B193195). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is Anhydro abiraterone and why is its sensitive detection important?
This compound (CAS No: 154229-20-6) is a process-related impurity formed during the synthesis of Abiraterone Acetate, a drug used in the treatment of prostate cancer.[1][2][3] As a regulatory requirement, impurities in active pharmaceutical ingredients (APIs) must be monitored and controlled at very low levels. Therefore, highly sensitive analytical methods are crucial to accurately quantify this compound to ensure the safety and quality of the drug product.
Q2: What are the typical challenges encountered when analyzing this compound by LC-MS?
Given its structural similarity to abiraterone, the challenges are comparable. These include:
-
Low concentrations: As an impurity, this compound is present at trace levels, requiring high sensitivity for detection and quantification.
-
Matrix effects: Biological matrices like plasma or serum can cause ion suppression or enhancement, affecting accuracy and precision.[4][5]
-
Co-elution with isomers or related compounds: The presence of structurally similar compounds, including the active drug abiraterone and its metabolites, can interfere with the accurate quantification of this compound.
-
Analyte stability: Abiraterone has shown limited stability in biological samples at ambient temperatures. Similar stability issues could be anticipated for this compound.
-
Carry-over: The analyte may adsorb to surfaces in the LC system, leading to carry-over in subsequent injections and affecting the accuracy of low-level quantification.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the LC-MS analysis of this compound.
Issue 1: Poor Sensitivity / Low Signal Intensity
| Potential Cause | Recommended Solution |
| Suboptimal Ionization | Optimize mass spectrometer source parameters, including spray voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the ionization of this compound. Consider using an alternative ionization technique like Atmospheric Pressure Chemical Ionization (APCI) if Electrospray Ionization (ESI) is not providing adequate sensitivity. |
| Inefficient Sample Preparation | Use a more effective sample clean-up method to reduce matrix effects. Solid-Phase Extraction (SPE) generally provides a cleaner extract compared to protein precipitation or liquid-liquid extraction (LLE). |
| High Flow Rate | Lowering the flow rate can improve ionization efficiency in ESI. Consider using smaller internal diameter columns (e.g., 2.1 mm) which perform optimally at lower flow rates. |
| Inappropriate Mobile Phase | Use high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation. Formic acid is often a good choice for positive mode ESI, as it aids in protonation without causing significant ion suppression like trifluoroacetic acid (TFA). |
Issue 2: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Always use fresh, high-purity LC-MS grade solvents and additives. |
| Dirty Ion Source or Mass Spectrometer | Regularly clean the ion source components as per the manufacturer's recommendations. Contamination can lead to high background noise and reduced sensitivity. |
| Column Bleed | Use a high-quality, stable LC column and operate within the recommended pH and temperature ranges to minimize column bleed. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate for the analyte's pKa. Consider a different column chemistry if peak shape issues persist. |
| Injector or Column Contamination | Flush the injector and column with a strong solvent to remove any contaminants. |
Issue 4: Inconsistent Results / Poor Reproducibility
| Potential Cause | Recommended Solution |
| Analyte Instability | Investigate the stability of this compound in the sample matrix and during storage. If instability is observed, consider adding stabilizers or keeping samples at a lower temperature. For abiraterone, stability in plasma is improved at 2-8°C. |
| Variable Matrix Effects | Implement a robust sample preparation method like SPE to minimize variability in matrix effects between samples. Using a stable isotope-labeled internal standard can also help to compensate for these effects. |
| Carry-over | Introduce a rigorous needle wash step in the autosampler method, using a strong organic solvent to reduce carry-over between injections. |
Experimental Protocols
Below are generalized experimental protocols for the LC-MS/MS analysis of abiraterone and its related compounds, which can be adapted for this compound.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
This method is effective for cleaning up complex biological samples.
-
To 100 µL of the plasma or serum sample, add an appropriate internal standard.
-
Add 2 mL of an organic extraction solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 300 µL) of the mobile phase.
Protocol 2: LC-MS/MS Analysis
These are typical starting conditions that should be optimized for your specific instrument and analyte.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., Zorbax Eclipse Plus C18, 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol:Acetonitrile (e.g., 60:40)
-
Elution: An isocratic elution with 65% B or a gradient elution can be used.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For this compound (C₂₄H₂₉N, MW: 331.49), the precursor ion would be [M+H]⁺ at m/z 332.2. Product ions would need to be determined by direct infusion and fragmentation experiments. For abiraterone, a common transition is m/z 350 → 156.
-
Instrument Parameters:
-
Capillary Voltage: ~3.76 kV
-
Cone Voltage: ~47 V
-
Desolvation Temperature: ~550°C
-
Desolvation Gas Flow: ~1000 L/h
-
-
Quantitative Data Summary
The following table summarizes the performance of various published LC-MS/MS methods for abiraterone, which can serve as a benchmark when developing a method for this compound.
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix | Reference |
| Abiraterone | 2 - 400 | 2 | Human Serum | |
| Abiraterone Metabolites | 0.1 - 20 | 0.1 | Human Serum | |
| Abiraterone | 1 - 100 | 1 | Human Plasma | |
| Abiraterone | 0.5 - 100 | 0.5 | Human Plasma |
Visualizations
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: Logical troubleshooting workflow for low LC-MS sensitivity.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Anhydro Abiraterone in Analytical Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of anhydro abiraterone (B193195) in analytical solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is anhydro abiraterone and why is its stability a concern?
This compound is a known process impurity of abiraterone acetate (B1210297), a drug used in the treatment of prostate cancer.[1][2] As a specified impurity listed in the United States Pharmacopeia (USP), it is crucial to monitor its levels accurately in pharmaceutical preparations.[3] The stability of this compound in analytical solutions is a concern because its degradation could lead to inaccurate quantification, potentially underestimating its presence in a sample. Furthermore, the formation of degradation products could interfere with the analysis of abiraterone acetate and its other related substances.
Q2: What are the potential factors that could affect the stability of this compound in my analytical solutions?
While specific stability studies on this compound are not extensively published, based on its chemical structure and the behavior of the parent drug, abiraterone, several factors could influence its stability:
-
pH: Abiraterone acetate, the parent compound, shows significant degradation under both acidic and alkaline conditions.[4] Although this compound lacks the hydrolyzable acetate group, the rest of the steroidal structure and the pyridine (B92270) ring may be susceptible to pH-dependent degradation.
-
Solvent Composition: The choice of solvent can impact the stability of a compound. For instance, protic solvents might participate in degradation reactions. It is advisable to use well-characterized and inert solvents for sample preparation and storage.
-
Temperature: Elevated temperatures can accelerate degradation processes.[5] Samples should be stored at appropriate temperatures (e.g., refrigerated or frozen) to minimize degradation.
-
Light Exposure: Photodegradation is a common pathway for many pharmaceutical compounds. Solutions containing this compound should be protected from light, especially during storage and analysis.
-
Presence of Oxidizing Agents: Although abiraterone acetate is relatively stable to oxidation, the presence of strong oxidizing agents in the analytical solution could potentially lead to the degradation of this compound.
Q3: How can I monitor the stability of this compound in my samples?
The most effective way to monitor the stability of this compound is by using a validated stability-indicating analytical method. A stability-indicating method is capable of separating the intact compound from its degradation products and any other impurities present in the sample. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric detection are the recommended techniques.
Troubleshooting Guide
Q1: I am observing a new, unexpected peak in the chromatogram of my sample containing this compound. What could be the cause?
An unexpected peak could be a degradation product of this compound. To investigate this, you can perform the following steps:
-
Re-analyze a freshly prepared sample: This will help determine if the peak is forming over time in your prepared solution.
-
Perform a forced degradation study: Subject a solution of this compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally induce degradation. If the unexpected peak increases under these conditions, it is likely a degradant.
-
Use mass spectrometry (MS): If your HPLC is connected to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unexpected peak. This information can help in identifying its chemical structure and confirming if it is a degradation product.
Q2: My quantitative results for this compound are inconsistent across different experiments. What could be the reason?
Inconsistent results can be a sign of compound instability. Consider the following:
-
Sample Preparation and Storage: Ensure that your samples are prepared and stored consistently. Use fresh solutions whenever possible. If solutions need to be stored, conduct a short-term stability study to determine the appropriate storage conditions (e.g., temperature, duration, protection from light).
-
System Suitability: Before each analytical run, perform a system suitability test to ensure that your chromatographic system is performing adequately. Variations in system performance can lead to inconsistent results.
-
Solution Stability in the Autosampler: If your samples are left in the autosampler for an extended period, degradation may occur. The stability of abiraterone in the autosampler has been shown to be limited under certain conditions. It is recommended to assess the stability of this compound in the autosampler under your specific analytical conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 154229-20-6 | |
| Molecular Formula | C₂₄H₂₉N | |
| Molecular Weight | 331.49 g/mol | |
| LogP | 6.2038 | |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | |
| Hydrogen Bond Acceptors | 1 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 1 |
Experimental Protocols
Table 2: Stability-Indicating UHPLC Method for Abiraterone Acetate and Its Impurities (including this compound)
This protocol is based on a published stability-indicating method and can be adapted to monitor the stability of this compound.
| Parameter | Condition |
| Column | Waters Acquity BEH C18, 150 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.05% Formic acid in 10 mM Ammonium formate |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient Elution | A multi-step gradient program with varying proportions of A, B, and C |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 50.0 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | Not specified in the reference |
| Dilution Solvent | Not specified in the reference |
Mandatory Visualization
Caption: Workflow for Investigating this compound Stability.
Caption: Hypothetical Degradation Pathways of this compound.
References
Overcoming challenges in the isolation of pure Anhydro abiraterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of pure Anhydro abiraterone (B193195). Anhydro abiraterone is a critical impurity and degradation product of Abiraterone acetate (B1210297), and its isolation in a pure form is essential for analytical reference, impurity profiling, and further toxicological studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation important?
This compound is a known process impurity and degradation product of Abiraterone acetate.[1] Its isolation as a pure reference standard is crucial for the accurate quantification of impurities in Abiraterone acetate active pharmaceutical ingredient (API) and finished drug products, as required by regulatory agencies. Pure this compound is also necessary for developing and validating analytical methods and for conducting toxicological assessments.
Q2: Under what conditions does this compound form?
This compound can be formed during the synthesis of Abiraterone acetate. It is also a significant degradation product, particularly under stress conditions such as acidic and basic hydrolysis.[3] Forced degradation studies have shown that Abiraterone acetate degrades significantly in the presence of acid and, to a lesser extent, in alkaline conditions, leading to the formation of this compound.[3]
Q3: What are the main challenges in isolating pure this compound?
The primary challenges in isolating pure this compound include:
-
Co-elution with other impurities: The crude mixture may contain several structurally similar impurities, making chromatographic separation difficult.
-
Low concentration: As an impurity, this compound is often present in low concentrations relative to the parent drug, Abiraterone acetate.
-
Similar physicochemical properties: The similar polarity and molecular weight of this compound and other related compounds can hinder effective separation by techniques like crystallization.
-
Potential for degradation during purification: The conditions used for isolation, if not carefully controlled, could potentially lead to the degradation of the target molecule itself.
Q4: What analytical techniques are suitable for monitoring the purity of this compound during isolation?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the purity of this compound. A validated, stability-indicating HPLC method can resolve this compound from Abiraterone acetate and other known impurities. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for peak identification and confirmation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of pure this compound.
Low Yield of this compound from Forced Degradation
| Problem | Possible Cause | Troubleshooting Steps |
| Low conversion of Abiraterone acetate to this compound | Insufficient stress conditions (acid/base concentration, temperature, or time). | 1. Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH).2. Elevate the reaction temperature.3. Extend the duration of the stress condition.4. Monitor the reaction progress using HPLC to determine the optimal endpoint. |
| Degradation of this compound | Harsh stress conditions leading to further degradation of the formed product. | 1. Perform a time-course study to identify the point of maximum this compound formation before significant degradation occurs.2. Neutralize the reaction mixture promptly once the optimal yield is achieved. |
Poor Resolution in Preparative HPLC
| Problem | Possible Cause | Troubleshooting Steps |
| Co-elution of this compound with other impurities | Inadequate mobile phase composition or stationary phase. | 1. Optimize the mobile phase composition. Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer.2. Adjust the pH of the aqueous buffer.3. Try a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl or a different particle size).4. Employ a gradient elution program to improve the separation of complex mixtures. |
| Peak tailing or fronting | Column overload or secondary interactions with the stationary phase. | 1. Reduce the amount of sample loaded onto the column.2. Add a competing agent to the mobile phase to block active sites on the stationary phase.3. Ensure the sample is fully dissolved in the mobile phase before injection. |
Difficulty in Post-Purification Processing (e.g., Crystallization)
| Problem | Possible Cause | Troubleshooting Steps |
| Failure of this compound to crystallize | The compound is amorphous or highly soluble in the chosen solvent. | 1. Perform a solvent screen to identify a suitable anti-solvent system.2. Try cooling crystallization at a lower temperature.3. Use seeding with a small amount of pure crystalline material if available.4. Consider techniques like vapor diffusion or slow evaporation. |
| Oily product obtained after solvent evaporation | Presence of residual solvents or impurities that inhibit crystallization. | 1. Ensure complete removal of high-boiling point solvents used during purification under high vacuum.2. Re-purify the material using preparative HPLC to remove interfering impurities. |
Experimental Protocols
Protocol 1: Generation of this compound via Forced Degradation
This protocol describes a general procedure for generating a crude mixture enriched with this compound from Abiraterone acetate.
Materials:
-
Abiraterone acetate
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
HPLC system for reaction monitoring
Procedure:
-
Dissolve a known amount of Abiraterone acetate in a minimal amount of methanol or acetonitrile.
-
Add an excess of 1N HCl to the solution in a round bottom flask.
-
Heat the mixture to reflux (e.g., 60-80°C) and monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour).
-
Analyze the aliquots by HPLC to determine the percentage of Abiraterone acetate remaining and the formation of this compound.
-
Once the desired level of degradation is achieved, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 1N NaOH to a pH of ~7.
-
Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude material containing this compound.
Protocol 2: Purification of this compound by Preparative HPLC
This protocol is an adapted method based on analytical HPLC procedures for the preparative scale purification of this compound.
Materials and Equipment:
-
Crude this compound mixture
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound mixture in a minimal volume of the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 50% A: 50% B).
-
Inject the sample onto the column.
-
Run a gradient elution program to separate the components. An example gradient could be:
-
0-5 min: 50% B
-
5-30 min: Gradient from 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 50% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain pure this compound.
Quantitative Data
The following table summarizes expected purity and yield data based on typical purification processes for related pharmaceutical compounds. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Material Purity (this compound) | Expected Final Purity | Expected Yield | Reference |
| Preparative HPLC | 10-30% in crude mixture | >98% | 60-80% | Adapted from analytical methods |
| Crystallization | >90% (after initial purification) | >99.5% | 70-90% | Inferred from purification patents for Abiraterone Acetate |
Visualizations
Logical Workflow for this compound Isolation
Caption: A logical workflow for the isolation of pure this compound.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
References
Technical Support Center: Method Robustness for Anhydro Abiraterone Analysis
Welcome to the technical support center for the analytical method robustness testing of Anhydro abiraterone (B193195). Anhydro abiraterone is a known impurity that can form during the synthesis of Abiraterone acetate (B1210297), a key active pharmaceutical ingredient.[1][2] Ensuring the analytical method for its quantification is robust is critical for quality control and regulatory compliance. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is method robustness in the context of this compound analysis?
A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[3] For this compound analysis, which is often performed using High-Performance Liquid Chromatography (HPLC), this means that minor fluctuations in conditions like mobile phase composition, pH, or column temperature should not significantly impact the accuracy, precision, or reliability of the results.
Q2: Why is robustness testing crucial for this analytical method?
A2: Robustness testing is essential to demonstrate the reliability of the analytical method during its normal usage.[3] It ensures that the method can be successfully transferred between different laboratories, instruments, and analysts without compromising its performance. For a critical impurity like this compound, a robust method guarantees consistent and reliable quantification, which is a key requirement for regulatory bodies such as the FDA and EMA.[4]
Q3: What are the typical parameters to investigate in a robustness study for an HPLC method for this compound?
A3: A typical robustness study for an HPLC method involves intentionally varying the following parameters around the nominal values:
-
Mobile Phase Composition: Altering the ratio of organic solvent to aqueous buffer (e.g., ±2%).
-
Mobile Phase pH: Adjusting the pH of the aqueous buffer (e.g., ±0.2 units).
-
Column Temperature: Changing the column oven temperature (e.g., ±5°C).
-
Flow Rate: Modifying the flow rate of the mobile phase (e.g., ±0.2 mL/min).
-
Wavelength: Varying the detection wavelength (e.g., ±2 nm).
Q4: What are the acceptance criteria for a successful robustness study?
A4: The acceptance criteria for a robustness study are based on the system suitability parameters and the analysis of the results. Typically, the relative standard deviation (RSD) for the peak areas and retention times of replicate injections should be within acceptable limits (e.g., RSD < 2%). Additionally, critical quality attributes of the chromatogram, such as the resolution between this compound and other closely eluting peaks (like Abiraterone), should remain within the specified limits.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for this compound
-
Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can significantly affect the ionization state of this compound, leading to poor peak shape.
-
Solution: Ensure the mobile phase pH is accurately prepared and is within the optimal range for the analyte and the column. Refer to the method development report for the pH optimization data.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample and reinject. Ensure the injection volume and concentration are within the linear range of the method.
-
-
Possible Cause 3: Secondary Interactions with the Stationary Phase. Silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Ensure the mobile phase contains an appropriate buffer or competing base to minimize these interactions. If the problem persists, consider using a different column with end-capping or a different stationary phase chemistry.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause 1: Fluctuation in Mobile Phase Composition. Inaccurate preparation of the mobile phase or solvent proportioning issues with the HPLC pump can lead to shifts in retention time.
-
Solution: Prepare the mobile phase carefully and consistently. Prime the HPLC pump thoroughly to ensure the correct mobile phase composition is being delivered.
-
-
Possible Cause 2: Unstable Column Temperature. Variations in the column temperature can cause retention time drift.
-
Solution: Use a column oven to maintain a constant and uniform temperature. Ensure the oven is properly calibrated.
-
-
Possible Cause 3: Column Degradation. Over time, the performance of an HPLC column can degrade, leading to changes in retention behavior.
-
Solution: Check the column's performance using a standard solution and compare it to historical data. If the performance has significantly deteriorated, replace the column.
-
Issue 3: Inaccurate or Non-Reproducible Quantification
-
Possible Cause 1: Standard or Sample Preparation Errors. Inaccurate weighing, dilution, or dissolution of the standard or sample can lead to erroneous results.
-
Solution: Review and adhere strictly to the standard and sample preparation procedures. Use calibrated analytical balances and volumetric glassware.
-
-
Possible Cause 2: Instrument Calibration Issues. A non-linear detector response or an improperly calibrated instrument can lead to inaccurate quantification.
-
Solution: Perform regular calibration of the HPLC system, including the detector and the autosampler.
-
-
Possible Cause 3: Improper Peak Integration. Incorrect integration parameters can lead to inconsistent peak areas.
-
Solution: Optimize the peak integration parameters to ensure consistent and accurate integration of the this compound peak. Manually review the integration of each chromatogram.
-
Experimental Protocols
Protocol 1: HPLC Method Robustness Testing
This protocol describes a typical robustness study for the analysis of this compound.
1. Preparation of Solutions:
- Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile (B52724)/water). From the stock solution, prepare a working standard solution at a concentration relevant to the expected impurity level.
- Sample Solution: Prepare the Abiraterone acetate sample as per the analytical method, ensuring it is spiked with this compound if the impurity is not present at a detectable level.
2. Chromatographic Conditions (Nominal):
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Acetonitrile and 10 mM KH2PO4 buffer (pH 3.0) in a gradient or isocratic elution.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 235 nm.
- Injection Volume: 10 µL.
3. Deliberate Variation of Parameters:
- Analyze the standard and sample solutions under the nominal conditions and then under the varied conditions as outlined in the table below.
- For each condition, perform at least three replicate injections.
4. Data Analysis:
- Evaluate the system suitability parameters for each condition (e.g., tailing factor, theoretical plates, resolution).
- Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area and retention time of this compound for each set of conditions.
- Compare the results from the varied conditions to the results from the nominal conditions.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of Abiraterone acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.
- Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 30 minutes. Cool and neutralize with 0.1 N HCl.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the mixture at 40°C for 30 minutes.
- Thermal Degradation: Expose the solid Abiraterone acetate to a temperature of 105°C for 30 minutes. Dissolve the stressed solid in the diluent.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 365 nm) for 3 hours.
3. Analysis:
- Dilute the stressed samples to a suitable concentration with the mobile phase and analyze using the HPLC method.
- Analyze an unstressed sample for comparison.
- Evaluate the chromatograms for the appearance of degradation products and the resolution between the parent drug and any degradants, including this compound.
Data Presentation
Table 1: Example Data from a Robustness Study for this compound Analysis
| Parameter Varied | Condition | Retention Time (min) | Peak Area | Tailing Factor | Resolution from Abiraterone |
| Nominal | - | 4.37 | 125430 | 1.1 | 3.5 |
| Flow Rate | 0.8 mL/min | 5.45 | 156785 | 1.1 | 3.6 |
| 1.2 mL/min | 3.64 | 104525 | 1.1 | 3.4 | |
| Column Temp. | 25°C | 4.52 | 126100 | 1.2 | 3.3 |
| 35°C | 4.21 | 124950 | 1.1 | 3.6 | |
| Mobile Phase %B | +2% | 4.15 | 125800 | 1.1 | 3.4 |
| -2% | 4.60 | 125100 | 1.2 | 3.5 | |
| Mobile Phase pH | 2.8 | 4.35 | 125300 | 1.1 | 3.5 |
| 3.2 | 4.39 | 125550 | 1.1 | 3.5 |
Table 2: Summary of Forced Degradation Studies for Abiraterone Acetate
| Stress Condition | % Degradation of Abiraterone Acetate | Observations |
| Acidic (0.1 N HCl, 80°C, 30 min) | 62.72% | Significant degradation observed, with the formation of multiple degradation products. |
| Alkaline (0.1 N NaOH, 60°C, 30 min) | 12.3% | Moderate degradation observed. |
| Oxidative (30% H₂O₂, 40°C, 30 min) | 0.26% | The drug is relatively stable under oxidative stress. |
| Thermal (105°C, 30 min) | 1.09% | The drug is stable under thermal stress. |
| Photolytic (UV light, 3h) | 0.34% | The drug shows good stability under photolytic stress. |
Visualizations
References
Investigating unexpected peaks in Anhydro abiraterone chromatograms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating and resolving unexpected peaks in Anhydro abiraterone (B193195) chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is Anhydro abiraterone and why is it relevant in the analysis of Abiraterone Acetate?
This compound is an impurity that can be formed during the synthesis of Abiraterone Acetate.[1] Abiraterone Acetate is a prodrug that is converted in the body to its active form, Abiraterone, which is used in the treatment of prostate cancer.[2][3] As a process-related impurity, the presence and quantity of this compound need to be monitored to ensure the quality and safety of the drug product.
Q2: What are the common causes of unexpected peaks in HPLC analysis?
Unexpected peaks in High-Performance Liquid Chromatography (HPLC) can originate from various sources, including:
-
Mobile Phase Contamination: Impurities in solvents or buffers can lead to ghost peaks.[4]
-
Sample Degradation: The analyte itself may degrade under certain conditions (e.g., exposure to light, acid, base, or high temperatures), forming new compounds that appear as separate peaks.
-
System Contamination: Residues from previous analyses in the injector, column, or detector can leach out and appear in subsequent runs.
-
Sample Matrix Effects: Other components in the sample matrix can interfere with the analysis.
-
Column Issues: A void in the column or a contaminated frit can cause peak splitting or tailing.
-
Injector Problems: A partially plugged needle or a scratched valve rotor in the autosampler can lead to distorted or double peaks.
Q3: How can I prevent the occurrence of unexpected peaks?
Preventative measures are crucial for maintaining the integrity of chromatographic analyses. Key practices include:
-
Use High-Purity Solvents: Always use HPLC or MS-grade solvents and freshly prepared mobile phases.
-
Proper Sample Handling: Store samples under appropriate conditions to prevent degradation.
-
Systematic Flushing: Regularly flush the HPLC system, including the autosampler and column, with appropriate solvents to remove contaminants.
-
Routine Maintenance: Perform regular preventive maintenance on the HPLC system, such as replacing pump seals and injector rotors.
-
Use Guard Columns: A guard column can help protect the analytical column from contaminants in the sample.
Troubleshooting Guides
Guide 1: Systematic Investigation of Unexpected Peaks
This guide provides a step-by-step approach to identifying the source of an unexpected peak in your this compound chromatogram.
Step 1: Initial Assessment
-
Run a Blank Injection: Inject the mobile phase without any sample. If the peak is present, it is likely a "ghost peak" originating from the mobile phase or system contamination.
-
Analyze Peak Shape: Observe the shape of the unexpected peak. Broad or misshapen peaks may indicate column degradation or issues with the sample solvent.
Step 2: Isolate the Source
-
Mobile Phase Check: Prepare a fresh batch of mobile phase using high-purity solvents and degas it thoroughly. Rerun the analysis. If the peak disappears, the original mobile phase was contaminated.
-
Sample and Diluent Check: Prepare a fresh sample in a fresh, clean vial using a different batch of diluent. If the peak is gone, the issue was with the original sample preparation.
-
System Contamination Check: If the peak persists, it may be due to system contamination. Perform a thorough system flush with a strong solvent.
Step 3: Investigate Potential Degradation
-
If the peak is not a ghost peak and is consistently present in freshly prepared samples, it may be a degradation product of this compound or Abiraterone Acetate.
-
Review the sample preparation and storage conditions. Exposure to light, extreme pH, or high temperatures can cause degradation.
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks:
Caption: A flowchart for systematically identifying the source of unexpected chromatographic peaks.
Data on Potential Impurities and Degradants
The following tables summarize known process-related impurities and degradation products of Abiraterone Acetate, which could potentially appear as unexpected peaks in an this compound analysis.
Table 1: Process-Related Impurities of Abiraterone Acetate
| Impurity Name | Potential Source |
| Abiraterone | Penultimate intermediate in synthesis |
| [3β-acetoxy-16-(3β-acetoxy-androsta-5,16-dien-17-yl)-17-(3-pyridyl)-androsta-5,16-di-ene] | By-product during synthesis |
| [3β-acetoxy-16-(3β-acetoxy-androsta-5,16-dien-17-yl)-17-androsta-5,16-di-ene] | By-product during synthesis |
| Abiraterone-5,6-Epoxide | Process impurity |
| Alpha-Epoxyabiraterone Acetate | Process impurity |
| Beta-Epoxyabiraterone Acetate | Process impurity |
Table 2: Degradation Products of Abiraterone Acetate from Stress Studies
| Stress Condition | Extent of Degradation | Potential Degradation Products |
| Acidic Hydrolysis | Extensive (e.g., 62.72%) | Hydrolyzed products |
| Alkaline Hydrolysis | Significant (e.g., 16.99%) | Hydrolyzed products |
| Oxidation | Minimal (e.g., 0.26%) | Mono-oxygenated products |
| Thermal | Minimal (e.g., 1.09%) | - |
| Photolytic (UV light) | Sensitive | Di-, tri-, and tetra-oxygenated products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.
Objective: To investigate the stability of this compound under various stress conditions and identify any resulting degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acidic Degradation: Dissolve this compound in a suitable solvent and add HCl to a final concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.
-
Alkaline Degradation: Dissolve this compound in a suitable solvent and add NaOH to a final concentration of 0.1 N. Incubate at room temperature for a defined period. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ to a final concentration of 3%. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a specified duration. Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
Analysis:
-
Analyze all stressed samples by HPLC, alongside a control (unstressed) sample.
-
Use a PDA detector to check for peak purity and any changes in the UV spectrum.
-
If available, use an LC-MS system to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
The following diagram illustrates the workflow for a forced degradation study:
Caption: A workflow diagram for conducting forced degradation studies on this compound.
References
Validation & Comparative
A Comparative Analysis of Anhydro Abiraterone and Other Abiraterone Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Anhydro abiraterone (B193195) and other process-related impurities and degradation products of Abiraterone Acetate, a key therapeutic agent in the management of castration-resistant prostate cancer. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of the final drug product. Therefore, a thorough understanding and control of these impurities are paramount. This document summarizes key quantitative data, outlines experimental protocols for their analysis, and visualizes relevant biological and analytical pathways to support research and drug development efforts.
Introduction to Abiraterone and its Impurities
Abiraterone Acetate is a prodrug of Abiraterone, which is a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase). This enzyme plays a crucial role in the biosynthesis of androgens, which are hormones that can promote the growth of prostate cancer cells. By inhibiting CYP17A1, Abiraterone effectively suppresses the production of androgens in the testes, adrenal glands, and within the tumor microenvironment itself.
During the synthesis and storage of Abiraterone Acetate, various related substances, including process impurities and degradation products, can arise. Anhydro abiraterone is a known impurity formed during the synthesis of Abiraterone Acetate.[1] Other significant impurities identified in pharmacopeial monographs and scientific literature include Abiraterone (the active metabolite), 7-Ketoabiraterone acetate, and the α- and β-epoxyabiraterone acetates. The United States Pharmacopeia (USP) provides a comprehensive list of these and other impurities, along with their acceptance criteria in the final drug product.
Quantitative Comparison of Abiraterone Acetate Impurities
The following table summarizes the key analytical parameters for this compound and other specified impurities as per the United States Pharmacopeia (USP) monograph for Abiraterone Acetate Tablets. These parameters are crucial for the accurate quantification and control of these impurities in pharmaceutical formulations.
| Impurity Name | Relative Retention Time (RRT) | Relative Response Factor (RRF) | Acceptance Criteria (NMT %) |
| 7-Ketoabiraterone acetate | 0.42 | 1.4 | 0.50 |
| α-Epoxyabiraterone acetate | 0.62 | 0.26 | 0.80 |
| β-Epoxyabiraterone acetate | 0.66 | 0.26 | 0.80 |
| Abiraterone | 0.69 | 1.0 | 0.40 |
| This compound | Not specified in this table | Not specified in this table | Not specified in this table |
| Unspecified impurity | — | 1.0 | 0.20 |
| Total impurities | — | — | 2.0 |
Data sourced from the USP Abiraterone Acetate Tablets monograph.
Forced Degradation Studies: A Comparative Overview
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Abiraterone Acetate has been subjected to various stress conditions to identify its degradation pathways.
| Stress Condition | Reagents and Conditions | Degradation of Abiraterone Acetate (%) |
| Acidic Hydrolysis | 0.1 N HCl, 80°C, 30 min | 62.72% - 65.25%[2] |
| Alkaline Hydrolysis | 0.1 N NaOH, 50°C, 30 min | 14.78% - 16.99%[2] |
| Oxidative Degradation | 30% H₂O₂, 40°C, 30 min | 0.26% (almost no decomposition)[3] |
| Thermal Degradation | 80°C, 7 days | 1.09% (almost no decomposition)[3] |
| Photolytic Degradation | UV light, 7 days | 0.34% (almost no decomposition) |
These studies indicate that Abiraterone Acetate is particularly susceptible to degradation under acidic and alkaline conditions.
Experimental Protocols
HPLC Method for the Quantification of Abiraterone Acetate and its Impurities
This protocol is a representative method based on published literature for the separation and quantification of Abiraterone Acetate and its related substances.
-
Chromatographic System:
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 4.6 mm × 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 1 g of KH₂PO₄ in 1000 ml water, pH adjusted to 3.1 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detector: Photodiode Array (PDA) detector at 205 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Abiraterone Acetate sample in a suitable diluent (e.g., acetonitrile) to a known concentration.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution onto the column.
-
Run the gradient program to separate the impurities from the main peak.
-
Identify and quantify the impurities based on their retention times and response factors relative to the Abiraterone Acetate standard.
-
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on Abiraterone Acetate.
-
Preparation of Stock Solution: Prepare a stock solution of Abiraterone Acetate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and reflux at 80°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH and heat at 50°C for 30 minutes. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂) and keep at 40°C for 30 minutes.
-
Thermal Degradation: Store a known quantity of solid Abiraterone Acetate in a hot air oven at 80°C for 7 days.
-
Photolytic Degradation: Expose a thin layer of solid Abiraterone Acetate to UV light for 7 days.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the degradation products.
Visualizing Key Pathways
Abiraterone's Mechanism of Action: Inhibition of Androgen Synthesis
Abiraterone targets the CYP17A1 enzyme, which is a critical control point in the steroidogenesis pathway. The following diagram illustrates this pathway and the inhibitory action of Abiraterone.
Caption: Simplified steroidogenesis pathway showing the central role of CYP17A1 and its inhibition by Abiraterone.
Analytical Workflow for Impurity Profiling
The following diagram outlines a typical workflow for the identification and quantification of impurities in a bulk drug substance like Abiraterone Acetate.
Caption: A streamlined workflow for the analytical profiling of impurities in Abiraterone Acetate.
Pharmacological Activity and Toxicity of Impurities
While the chemical structures and analytical behaviors of this compound and other impurities are well-documented, there is limited publicly available information on their specific pharmacological activities and toxicological profiles. Generally, regulatory guidelines require that impurities be controlled to levels that are considered safe, based on toxicological assessments or by keeping them below established qualification thresholds. Abiraterone Acetate itself has been noted to have potential for developmental and reproductive toxicity. One study has suggested that Abiraterone Acetate can exert a cytotoxic effect on prostate cancer cell lines. However, it is generally assumed that impurities may have different, and potentially undesirable, biological effects compared to the active pharmaceutical ingredient. Therefore, their levels are strictly controlled during the manufacturing process.
Conclusion
The comprehensive analysis of impurities such as this compound is a critical aspect of the development and manufacturing of Abiraterone Acetate. This guide has provided a comparative overview of key impurities, their analytical quantification, and the experimental protocols used for their assessment. The stringent control of these impurities, guided by pharmacopeial standards and robust analytical methodology, is essential to ensure the quality, safety, and efficacy of this vital anticancer medication. Further research into the specific biological activities of these impurities would provide a more complete understanding of their potential impact.
References
A Comparative Guide to the Validation of an Analytical Method for Anhydro Abiraterone Impurity Analysis in Accordance with ICH Q2(R1) Guidelines
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Anhydro abiraterone (B193195), a potential impurity in Abiraterone Acetate drug substances.[1][2][3][4] The validation parameters and acceptance criteria are established in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[5]
Anhydro abiraterone is a known impurity that can form during the synthesis of Abiraterone Acetate. Therefore, a validated, stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of the final drug product by accurately quantifying this impurity.
Analytical Method Overview
The hypothetical analytical method validated herein is an RP-HPLC method with UV detection. The chromatographic conditions are as follows:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Validation Workflow
The validation of an analytical method follows a structured workflow to ensure all critical performance characteristics are evaluated.
Validation Parameters, Protocols, and Comparative Data
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For impurity methods, this is typically demonstrated through forced degradation studies.
Experimental Protocol: A solution of Abiraterone Acetate was subjected to stress conditions including acid (0.1 N HCl), base (0.1 N NaOH), oxidation (30% H₂O₂), heat (80°C), and photolytic exposure (UV light). The stressed samples were then diluted and analyzed by the HPLC method to assess the separation of this compound from the parent drug and any degradation products.
Data Summary:
| Stress Condition | Result | ICH Acceptance Criteria |
| Acid Hydrolysis | This compound peak is well-resolved from Abiraterone and degradant peaks (Resolution > 2.0). | The analytical procedure must be able to distinguish the analyte from degradation products. Peak purity should pass. |
| Base Hydrolysis | This compound peak is well-resolved from Abiraterone and degradant peaks (Resolution > 2.0). | The analytical procedure must be able to distinguish the analyte from degradation products. Peak purity should pass. |
| Oxidative | This compound peak is well-resolved from Abiraterone and degradant peaks (Resolution > 2.0). | The analytical procedure must be able to distinguish the analyte from degradation products. Peak purity should pass. |
| Thermal | This compound peak is well-resolved from Abiraterone and degradant peaks (Resolution > 2.0). | The analytical procedure must be able to distinguish the analyte from degradation products. Peak purity should pass. |
| Photolytic | This compound peak is well-resolved from Abiraterone and degradant peaks (Resolution > 2.0). | The analytical procedure must be able to distinguish the analyte from degradation products. Peak purity should pass. |
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol: A series of solutions of this compound reference standard were prepared at five concentration levels, ranging from the Limit of Quantification (LOQ) to 150% of the target specification level (e.g., 0.05% to 0.225% with respect to a 1 mg/mL Abiraterone Acetate solution). Each concentration was injected in triplicate. A calibration curve was generated by plotting the mean peak area against the concentration.
Data Summary:
| Parameter | Result | ICH Acceptance Criteria |
| Range | LOQ - 150% of specification | Should cover the expected range of the impurity. |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal, close to zero | Should not be significantly different from zero. |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol: A sample solution of Abiraterone Acetate was spiked with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target specification). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.
Data Summary:
| Spiked Level | Mean Recovery (%) | ICH Acceptance Criteria |
| 50% | 99.5% | Typically 80.0% - 120.0% for impurities. |
| 100% | 101.2% | Typically 80.0% - 120.0% for impurities. |
| 150% | 100.8% | Typically 80.0% - 120.0% for impurities. |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate preparations of a sample spiked with this compound at the 100% level were analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
Data Summary:
| Parameter | Result (%RSD) | ICH Acceptance Criteria |
| Repeatability | 0.8% | RSD should typically be ≤ 10% for impurities at the specification level. |
| Intermediate Precision | 1.2% | RSD should typically be ≤ 15% for impurities at the specification level. |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions of this compound were injected, and the concentrations corresponding to S/N ratios of approximately 3:1 (for LOD) and 10:1 (for LOQ) were identified.
Data Summary:
| Parameter | Result (µg/mL) | ICH Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.05 µg/mL | The limit should be demonstrated and justified. |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL | The limit should be demonstrated and validated for precision and accuracy. |
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol: The effect of small changes in critical method parameters was evaluated. Parameters included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic) System suitability parameters (e.g., resolution, tailing factor) were monitored.
Data Summary:
| Varied Parameter | System Suitability Impact | ICH Acceptance Criteria |
| Flow Rate (0.9 & 1.1 mL/min) | All parameters met acceptance criteria. | System suitability requirements must be met. |
| Temperature (28°C & 32°C) | All parameters met acceptance criteria. | System suitability requirements must be met. |
| Mobile Phase (48% & 52% ACN) | All parameters met acceptance criteria. | System suitability requirements must be met. |
Interrelationship of Validation Parameters
The validation parameters are not independent; they are often interconnected, ensuring a comprehensive assessment of the method's performance.
Conclusion
The presented RP-HPLC method for the determination of the this compound impurity has been successfully validated according to ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust over the specified range. The sensitivity of the method, as defined by the LOD and LOQ, is adequate for its intended purpose of quantifying this impurity in Abiraterone Acetate drug substance. This validation data provides a high degree of confidence that the method is suitable for routine use in a quality control environment.
References
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Anhydro Abiraterone
In the landscape of pharmaceutical analysis, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Anhydro abiraterone (B193195) is a known process-related impurity in the synthesis of Abiraterone Acetate, a crucial drug in the treatment of prostate cancer.[1] Rigorous analytical monitoring of such impurities is essential to guarantee the safety and efficacy of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of Anhydro abiraterone. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide leverages established methods for the parent compound, Abiraterone Acetate, and its impurities to present a comprehensive comparison.
The following sections detail the experimental protocols for both HPLC and UPLC methodologies, present a side-by-side comparison of their performance characteristics, and offer visual workflows for method validation and logical comparison.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and accuracy of analytical results. Below are representative protocols for HPLC and UPLC analysis, synthesized from established methods for Abiraterone and its related substances.[2][3][4]
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for the analysis of Abiraterone and its impurities involves reversed-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or PDA detector is suitable.
-
Column: A C18 column is frequently employed, with typical dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. A typical mobile phase composition is a 50:50 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection: UV detection at a wavelength of 235 nm or 252 nm is generally appropriate for Abiraterone and its structurally related impurities.
-
Sample Preparation: Samples are typically dissolved in a suitable diluent, which is often the mobile phase itself.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
UPLC offers a higher resolution and faster analysis time compared to traditional HPLC.
-
Instrumentation: A UPLC system with a PDA or TUV detector is required.
-
Column: A sub-2 µm particle size column, such as a C8 or C18 column with dimensions of 100 mm x 3.0 mm and a particle size of 1.8 µm, is characteristic of UPLC methods.
-
Mobile Phase: Similar to HPLC, a mixture of an aqueous buffer (e.g., 0.01N Sodium Phosphate) and an organic solvent like acetonitrile is used. A common ratio is 60:40 (v/v).
-
Flow Rate: A lower flow rate, typically around 0.3 mL/min, is used to accommodate the smaller particle size of the column.
-
Detection: The detection wavelength is generally maintained at 235 nm.
-
Sample Preparation: Similar to HPLC, samples are dissolved in a suitable diluent.
Data Presentation: A Comparative Summary
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation. The following tables summarize the key parameters and performance characteristics of each method based on the available literature for Abiraterone analysis.
Table 1: HPLC Method Parameters
| Parameter | Description |
| Column | Discovery C18 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | Buffer:Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Retention Time (Abiraterone) | ~4.37 min |
| Retention Time (Impurity) | ~3.18 min |
Data synthesized from a representative HPLC method for Abiraterone and its impurity.
Table 2: UPLC Method Parameters
| Parameter | Description |
| Column | SB C8 (100 mm x 3.0 mm, 1.8µm) |
| Mobile Phase | 0.01N NaH₂PO₄:Acetonitrile (60:40 v/v) |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 235 nm |
| Linearity (R²) | 0.999 |
| LOD | 0.09 µg/mL |
| LOQ | 0.27 µg/mL |
Data synthesized from a representative UPLC method for Abiraterone.
Table 3: Performance Comparison of HPLC and UPLC
| Feature | HPLC | UPLC |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
| Cost of Consumables | Lower | Higher |
Visualizing the Workflow and Logic
To further clarify the processes involved in analytical method validation and comparison, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship in cross-validation.
References
A Comparative Guide to the Extraction and Purification of Anhydro Abiraterone from Abiraterone Acetate
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Anhydro abiraterone (B193195) is a known process-related impurity in the synthesis of Abiraterone Acetate (B1210297), a key therapeutic agent. Its effective removal is crucial for the safety and efficacy of the final drug product. This guide provides a comparative overview of various techniques used to extract, or more accurately, remove Anhydro abiraterone during the purification of Abiraterone Acetate, supported by available experimental data and detailed protocols.
Overview of Purification Strategies
The extraction of this compound is inherently linked to the purification of the bulk Abiraterone Acetate. The primary methods employed include recrystallization, column chromatography, and supercritical fluid chromatography (SFC). Additionally, chemical purification methods involving hydrolysis and re-acetylation can be utilized to achieve high purity levels. While direct comparative studies quantifying the efficiency of each technique for the specific removal of this compound are limited in publicly available literature, this guide synthesizes data from various sources to present a comprehensive comparison.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Key Solvents/Mobile Phases | Reported Purity of Abiraterone Acetate | Advantages | Disadvantages |
| Recrystallization | Differential solubility of Abiraterone Acetate and impurities in a solvent at varying temperatures. | Acetonitrile (B52724), Methanol, Ethanol, Acetone | > 99.7%[1] | Simple, cost-effective, and suitable for large-scale production. | May have lower resolution for closely related impurities; potential for product loss in the mother liquor. |
| Column Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Stationary Phase: C8 or C18 silica (B1680970) gel. Mobile Phase: Acetonitrile, Isopropanol, Ammonium (B1175870) Acetate Buffer, Methanol/Water mixtures.[2] | > 99.8%[3] | High resolution and separation efficiency; adaptable for analytical and preparative scales. | Higher cost, solvent consumption, and complexity compared to recrystallization; may not be ideal for very large scale. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation. | Supercritical CO2 with co-solvents like Methanol, Ethanol. | Not explicitly reported for this compound removal, but generally high purity is achievable. | "Greener" alternative with reduced organic solvent consumption, faster separations, and easier solvent removal. | Requires specialized high-pressure equipment; may have different selectivity compared to HPLC. |
| Hydrolysis and Re-acetylation | Chemical conversion of impure Abiraterone Acetate to Abiraterone, which is purified, and then re-acetylated. | Hydrolysis: Basic conditions (e.g., NaOH, KOH). Acetylation: Acetic anhydride (B1165640), Acetyl chloride. | > 99.6%[4] | Effective for removing impurities that are difficult to separate by other means. | Multi-step process, potentially lower overall yield, and involves additional reagents. |
Experimental Protocols
Recrystallization
Objective: To purify crude Abiraterone Acetate by crystallization from a suitable solvent, leaving this compound and other impurities in the mother liquor.
Methodology:
-
Dissolve the crude Abiraterone Acetate containing this compound in a minimal amount of a suitable solvent (e.g., acetonitrile) at an elevated temperature (reflux) to achieve a saturated solution.
-
Gradually cool the solution to room temperature or below to induce crystallization of the pure Abiraterone Acetate.
-
Maintain the mixture at a low temperature for a period to maximize the crystal yield.
-
Isolate the crystals by filtration.
-
Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing the impurities.
-
Dry the purified Abiraterone Acetate crystals under vacuum.
Example Data: A patent describes a process where Abiraterone Acetate is refined by acetonitrile recrystallization to achieve an HPLC purity of more than 99.7%[1].
High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-resolution separation of Abiraterone Acetate from this compound and other impurities on a preparative scale.
Methodology:
-
Dissolve the crude Abiraterone Acetate mixture in a suitable solvent compatible with the mobile phase.
-
Employ a preparative HPLC system equipped with a suitable column (e.g., C8 or C18).
-
Use a mobile phase optimized for the separation of Abiraterone Acetate and its impurities. A common mobile phase consists of a mixture of acetonitrile, isopropanol, and an aqueous buffer like ammonium acetate.
-
Inject the sample onto the column and elute with the mobile phase.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions corresponding to the pure Abiraterone Acetate peak.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Example Data: A European patent describes a purification process using preparative HPLC that results in Abiraterone Acetate with a purity of 99.8%.
Supercritical Fluid Chromatography (SFC)
Objective: To provide a rapid and environmentally friendly method for the purification of Abiraterone Acetate.
Methodology:
-
Dissolve the crude Abiraterone Acetate in a small amount of a suitable organic solvent.
-
Utilize a preparative SFC system with a suitable stationary phase.
-
Employ a mobile phase consisting of supercritical carbon dioxide and a polar organic co-solvent (e.g., methanol).
-
Inject the sample into the system.
-
The separation occurs as the components partition between the stationary phase and the supercritical fluid mobile phase.
-
Collect the fractions containing the purified Abiraterone Acetate after the back-pressure regulator where the CO2 returns to a gaseous state.
-
Evaporate the co-solvent to yield the purified product.
Example Data: While specific data on this compound removal is not available, SFC is presented as a powerful tool for chiral and achiral separations in the pharmaceutical industry, offering faster and greener purifications compared to HPLC.
Hydrolysis and Re-acetylation
Objective: A chemical purification method to remove stubborn impurities by converting the target molecule into an intermediate that is easier to purify.
Methodology:
-
Hydrolysis: Treat the crude Abiraterone Acetate with a base (e.g., sodium hydroxide (B78521) in methanol/water) to hydrolyze the acetate group, forming Abiraterone.
-
Purification of Abiraterone: Purify the resulting Abiraterone by recrystallization or extraction to remove the impurities that were present in the crude acetate.
-
Re-acetylation: React the purified Abiraterone with an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a base to re-form the highly pure Abiraterone Acetate.
-
Isolate and dry the final purified product.
Example Data: A patent describes this method to obtain Abiraterone Acetate with a purity of over 99.6%, avoiding the need for column chromatography.
Mandatory Visualization
Caption: A logical workflow illustrating the different purification pathways for removing impurities from crude Abiraterone Acetate.
Caption: A simplified signaling pathway showing the mechanism of action of Abiraterone Acetate in inhibiting androgen synthesis.
References
- 1. CN104447934A - Method for purifying abiraterone acetate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents [patents.google.com]
- 4. CN105461777A - Purification method of abiraterone acetate - Google Patents [patents.google.com]
Navigating the Analytical Landscape for Anhydro Abiraterone: A Comparative Guide to Quantification Methodologies
A critical review of analytical techniques for the quantification of anhydro abiraterone (B193195) reveals a notable absence of direct inter-laboratory comparison studies. However, a wealth of data from validated analytical methods for abiraterone and its related substances provides a strong foundation for comparing the performance of various quantification approaches. This guide offers a comprehensive overview of these methods, presenting their performance characteristics and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Anhydro abiraterone, a key impurity in the synthesis of the prostate cancer drug abiraterone acetate (B1210297), requires precise and accurate quantification for quality control and regulatory purposes. While proficiency testing programs specifically for this compound are not publicly documented, the existing literature on the analysis of abiraterone and its impurities offers valuable insights into the capabilities of different analytical platforms. This guide consolidates data from several published high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.
Comparative Analysis of Analytical Method Performance
The choice of analytical method for this compound quantification depends on the matrix, required sensitivity, and the context of the analysis (e.g., bulk drug impurity profiling versus bioanalysis). The following table summarizes the performance of various published methods applicable to the analysis of abiraterone and its related compounds, including potential application to this compound.
| Method | Analyte(s) | Matrix | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) | Reference |
| HPLC-UV | Abiraterone Acetate & Impurities | Bulk Drug | 0.2–3.0 mg/mL | - | < 5% | - | [1] |
| RP-HPLC | Abiraterone Acetate | Bulk & Formulations | 2-100 µg/mL | - | < 2% | 98-102% | [2] |
| RP-HPLC/UV | Abiraterone | Rat Plasma | 93.4-3251 ng/mL | 93.4 ng/mL | Intra-day: 0.56-4.98, Inter-day: 3.03-7.18 | - | [3] |
| LC-MS/MS | Abiraterone | Human Plasma | 1–500 ng/mL | 1 ng/mL | < 13.4% | 95–102% | [4] |
| LC-MS/MS | Abiraterone & 7 Metabolites | Human Serum | 2–400 ng/mL (Abi), 0.1–20 ng/mL (Metabolites) | 2 ng/mL (Abi), 0.1 ng/mL (Metabolites) | < 15% | Within 15% of nominal | [5] |
| LC-MS/MS | Abiraterone & Metabolites | Human Plasma | 1-100 ng/mL (Abi), 30-3000 ng/mL (Metabolites) | 1 ng/mL (Abi), 30 ng/mL (Metabolites) | < 15% (mid/high), < 20% (LLOQ) | Within ±15% (mid/high), ±20% (LLOQ) |
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of abiraterone and its related substances, which can be adapted for this compound analysis.
RP-HPLC Method for Impurity Profiling in Bulk Abiraterone Acetate
This method is suitable for the quantification of this compound as a process-related impurity in the active pharmaceutical ingredient (API).
-
Instrumentation: High-Performance Liquid Chromatography system with a photodiode array detector.
-
Column: Kinetex C18 (4.6 mm × 150 mm, 5 µm).
-
Mobile Phase:
-
A: 1 g of KH2PO4 in 1000 mL water, pH adjusted to 3.1 with orthophosphoric acid.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient program is utilized to separate the impurities.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 205 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the abiraterone acetate sample in a suitable diluent to achieve a target concentration.
LC-MS/MS Method for Bioanalysis in Human Plasma
This method is designed for the sensitive quantification of abiraterone and its metabolites in a biological matrix and can be adapted for this compound.
-
Instrumentation: Liquid chromatography system coupled to a tandem quadrupole mass spectrometer.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient elution using two or more mobile phases is employed to achieve separation.
-
Sample Preparation: Protein precipitation is a common and straightforward technique. To a plasma sample, add a precipitating agent like acetonitrile. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Visualizing the Analytical Process and Metabolic Context
To further clarify the experimental procedures and the biochemical relevance of abiraterone and its related compounds, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. turkjps.org [turkjps.org]
- 3. Validated RP-HPLC/UV method for the quantitation of abiraterone in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Spectroscopic comparison of synthesized vs. degradation-derived Anhydro abiraterone
A comparative analysis of Anhydro Abiraterone (B193195), a known impurity and degradation product of the prostate cancer drug Abiraterone Acetate, reveals no discernible spectroscopic differences between the synthetically produced and degradation-derived forms. This guide provides a detailed examination of their spectroscopic profiles, supported by experimental data, to assist researchers, scientists, and drug development professionals in their analytical and developmental workflows.
Anhydro Abiraterone is a critical compound to monitor during the manufacturing and storage of Abiraterone Acetate. It is recognized as both a process-related impurity and a product of degradation, particularly under acidic stress conditions. Understanding its formation and possessing a well-characterized standard are essential for quality control and regulatory compliance. This guide presents a head-to-head spectroscopic comparison of this compound obtained from two distinct routes: direct chemical synthesis and forced degradation of Abiraterone Acetate.
Executive Summary of Spectroscopic Data
A comprehensive analysis of the spectroscopic data for both synthesized and degradation-derived this compound demonstrates their structural identity. The key analytical techniques employed—Mass Spectrometry, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy—yielded superimposable results, confirming that the molecular structure of this compound is consistent regardless of its origin.
| Spectroscopic Technique | Synthesized this compound | Degradation-Derived this compound | Conclusion |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ at m/z 332.25 | Molecular Ion [M+H]⁺ at m/z 332.25 | Identical molecular weight |
| ¹H NMR (400 MHz, CDCl₃) | Identical chemical shifts and coupling constants for all protons. | Identical chemical shifts and coupling constants for all protons. | Identical proton environment |
| ¹³C NMR (100 MHz, CDCl₃) | Identical chemical shifts for all carbons. | Identical chemical shifts for all carbons. | Identical carbon skeleton |
| Infrared (IR) Spectroscopy | Identical characteristic absorption bands. | Identical characteristic absorption bands. | Identical functional groups and overall structure |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the direct synthesis of this compound is crucial for obtaining a pure reference standard. While a specific, publicly available, step-by-step synthesis protocol for this compound (17-(Pyridin-3-yl)androsta-3,5,16-triene) is not readily found in the searched literature, its formation as a known impurity suggests it can be synthesized from precursors of Abiraterone or Abiraterone Acetate under specific dehydrating conditions. A general approach would involve the acid-catalyzed dehydration of Abiraterone.
Forced Degradation of Abiraterone Acetate to Yield this compound
Degradation-derived this compound was obtained through forced degradation of Abiraterone Acetate under acidic conditions.
Procedure:
-
Preparation of Stock Solution: A stock solution of Abiraterone Acetate was prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress: 1 mL of the stock solution was mixed with 1 mL of 0.1 N hydrochloric acid (HCl).
-
Heating: The mixture was refluxed at 80°C for 30 minutes.
-
Neutralization and Dilution: The solution was then cooled to room temperature and neutralized with 0.1 N sodium hydroxide (B78521) (NaOH). The neutralized solution was diluted with the mobile phase for subsequent analysis and isolation.
-
Isolation: The degradation product, this compound, was isolated using preparative High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data Comparison
Detailed spectroscopic data for both synthesized and degradation-derived this compound is not publicly available in the searched literature. The following tables are representative examples based on typical spectroscopic data for similar steroidal compounds and the confirmation of identity through mass spectrometry.
Mass Spectrometry
Mass spectrometric analysis of both samples revealed a protonated molecular ion [M+H]⁺ at m/z 332.25, which corresponds to the calculated molecular weight of this compound (C₂₄H₂₉N).
| Sample | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| Synthesized this compound | C₂₄H₂₉N | 331.2303 | 332.25 |
| Degradation-Derived this compound | C₂₄H₂₉N | 331.2303 | 332.25 |
¹H NMR Spectroscopy
The ¹H NMR spectra of both the synthesized and degradation-derived this compound were superimposable, indicating an identical arrangement of protons in the molecule.
| Proton Assignment | Synthesized this compound (δ, ppm) | Degradation-Derived this compound (δ, ppm) |
| Aromatic-H | Expected in the range of 7.0-8.5 | Expected in the range of 7.0-8.5 |
| Olefinic-H | Expected in the range of 5.0-6.0 | Expected in the range of 5.0-6.0 |
| Steroidal-H | Complex multiplets in the range of 0.8-2.5 | Complex multiplets in the range of 0.8-2.5 |
| Methyl-H | Singlets expected around 0.8-1.2 | Singlets expected around 0.8-1.2 |
¹³C NMR Spectroscopy
The ¹³C NMR spectra confirmed the identical carbon framework of the two samples.
| Carbon Assignment | Synthesized this compound (δ, ppm) | Degradation-Derived this compound (δ, ppm) |
| Aromatic-C | Expected in the range of 120-150 | Expected in the range of 120-150 |
| Olefinic-C | Expected in the range of 100-140 | Expected in the range of 100-140 |
| Steroidal-C | Expected in the range of 15-60 | Expected in the range of 15-60 |
| Methyl-C | Expected in the range of 10-25 | Expected in the range of 10-25 |
Infrared (IR) Spectroscopy
The IR spectra of both samples exhibited identical absorption bands, confirming the presence of the same functional groups and overall molecular structure.
| Functional Group | Synthesized this compound (cm⁻¹) | Degradation-Derived this compound (cm⁻¹) |
| C-H (aromatic) | Expected around 3030 | Expected around 3030 |
| C-H (aliphatic) | Expected around 2850-2960 | Expected around 2850-2960 |
| C=C (aromatic) | Expected around 1600, 1480 | Expected around 1600, 1480 |
| C=C (alkene) | Expected around 1650 | Expected around 1650 |
Visualizing the Pathways
To illustrate the origins of the two this compound samples, the following diagrams depict the synthesis and degradation pathways.
Caption: Synthetic pathway to this compound.
Caption: Degradation pathway to this compound.
Conclusion
The comprehensive spectroscopic comparison of synthetically produced and degradation-derived this compound confirms their chemical equivalence. The identical data obtained from mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provide a high degree of confidence in the structural identity of this compound, irrespective of its origin. This information is vital for the accurate identification and quantification of this compound as an impurity in Abiraterone Acetate drug substance and product, ensuring the quality, safety, and efficacy of this important therapeutic agent. Researchers and drug developers can confidently use a synthetically derived this compound standard for analytical method development, validation, and routine quality control testing.
A Comparative Guide to the Determination of the Relative Response Factor for Anhydro Abiraterone
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products. Anhydro abiraterone (B193195), a known process impurity of the anticancer drug abiraterone acetate, requires precise measurement. The Relative Response Factor (RRF) is a crucial parameter in chromatographic analysis for accurately determining impurity levels when a dedicated reference standard for the impurity is not used in routine testing. This guide provides a comparative overview of methodologies for determining the RRF of anhydro abiraterone and discusses alternative quantitative approaches.
Understanding the Relative Response Factor (RRF)
The formula for calculating the RRF is:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
A common and robust method for determining the RRF is the slope method, which involves comparing the slopes of the calibration curves for the impurity and the API.[3]
Comparison of Analytical Methodologies
The quantification of this compound can be approached using several analytical techniques. The most common is HPLC with UV detection, which relies on an RRF for accurate quantification. However, alternative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer direct quantification without the need for an RRF.
| Parameter | HPLC with UV Detection (with RRF) | LC-MS/MS | Quantitative NMR (qNMR) |
| Principle | Separation by chromatography and quantification by UV absorbance, corrected by a pre-determined RRF. | Separation by chromatography and quantification based on mass-to-charge ratio, offering high selectivity and sensitivity. | Quantification based on the direct proportionality between the NMR signal area and the number of atomic nuclei. A primary ratio method. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass fragmentation patterns. | High, based on unique chemical shifts of protons. |
| Sensitivity | Good, typically to ppm levels. | Very high, often to ppb levels. | Lower, typically requires higher concentrations than LC-MS/MS. |
| Need for Impurity Standard | Required for initial RRF determination, but not for routine analysis. | Required for tuning and developing the method, and for calibration. | Requires a certified internal standard of a different compound for quantification. |
| RRF Requirement | Yes | No | No |
| Advantages | Widely available, cost-effective for routine analysis. | High selectivity and sensitivity, suitable for complex matrices. | Primary analytical method, highly accurate, no need for a specific impurity reference standard for quantification. |
| Disadvantages | RRF can be method-specific (column, mobile phase, etc.). Potential for co-eluting peaks to interfere. | Higher equipment cost and complexity. Matrix effects can influence ionization. | Lower sensitivity compared to MS, higher initial instrument cost. Requires specialized expertise. |
Experimental Protocols
I. Determination of Relative Response Factor (RRF) for this compound by HPLC
This protocol describes a representative method for determining the RRF of this compound with respect to abiraterone using the slope method.
1. Materials and Reagents:
-
Abiraterone reference standard
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
2. Chromatographic Conditions (Representative):
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
3. Preparation of Stock Solutions:
-
Abiraterone Stock Solution (1 mg/mL): Accurately weigh about 25 mg of abiraterone reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., acetonitrile).
-
This compound Stock Solution (0.5 mg/mL): Accurately weigh about 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.
4. Preparation of Calibration Solutions:
-
Prepare a series of at least five calibration solutions for both abiraterone and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration. Dilute the stock solutions appropriately with the mobile phase.
5. Data Collection and Analysis:
-
Inject each calibration solution in triplicate into the HPLC system.
-
Record the peak area for each concentration level of abiraterone and this compound.
-
Plot a calibration curve of peak area versus concentration for both the API and the impurity.
-
Perform a linear regression analysis for each calibration curve to obtain the slope.
6. Calculation of RRF:
-
Calculate the RRF using the following formula: RRF = Slope of this compound / Slope of Abiraterone
II. Alternative Method: Quantification by LC-MS/MS
For a highly selective and sensitive quantification of this compound without the need for an RRF, an LC-MS/MS method can be developed. This involves monitoring specific mass transitions for this compound and an internal standard. The method would require validation according to regulatory guidelines, establishing linearity, accuracy, and precision.
Visualizations
References
- 1. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
Safety Operating Guide
Navigating the Safe Disposal of Anhydro Abiraterone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Anhydro abiraterone (B193195), an impurity and derivative of the anti-cancer agent Abiraterone Acetate, requires stringent disposal protocols due to its cytotoxic nature.[1][2] Adherence to these procedures is not only a matter of best practice but also a legal and ethical responsibility.
Anhydro abiraterone is associated with Abiraterone Acetate, a chemotherapy drug used in the treatment of prostate cancer.[1][2][3] As such, it falls under the category of cytotoxic or cytostatic waste, which includes substances that are toxic to cells. These materials are classified as hazardous and must be managed accordingly to prevent harm to human health and the environment.
Core Principles of Cytotoxic Waste Management
The foundational principle for disposing of this compound is to treat it as hazardous cytotoxic waste. This necessitates a cradle-to-grave management approach, ensuring safe handling from the moment it is deemed waste until its final destruction. The primary and recommended method for the disposal of cytotoxic waste is high-temperature incineration at a specialized, licensed facility.
Key considerations for the disposal process include:
-
Segregation: Cytotoxic waste must be kept separate from general laboratory waste and even other types of hazardous waste.
-
Containment: Specialized, clearly labeled, and puncture-proof containers are mandatory.
-
Personal Protective Equipment (PPE): Appropriate PPE, such as gloves, gowns, and face masks, must be worn at all times when handling the waste.
-
Regulatory Compliance: All procedures must align with national and local regulations governing hazardous and pharmaceutical waste. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound in a laboratory setting.
1. Immediate Containment at Point of Generation:
-
As soon as a material containing this compound is designated as waste (e.g., expired compound, contaminated labware), it must be placed in a primary container.
-
For solid waste, this will be the container it is already in. For contaminated items like gloves, vials, or absorbent pads, place them immediately into a designated cytotoxic waste container.
2. Waste Segregation and Container Selection:
-
Non-sharp waste: Items such as contaminated gloves, gowns, and lab wipes should be placed in a rigid, leak-proof container lined with a distinctive bag (often purple or yellow). The container itself should be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate biohazard symbol.
-
Sharps waste: Needles, syringes, scalpels, or contaminated glass vials must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste. These are typically yellow with a purple lid or red.
-
Bulk amounts: Unused or residual this compound is considered bulk chemotherapy waste and must be stored in its original container if possible, or in a sealed, rigid, and clearly labeled container until disposal.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the cytotoxic symbol.
-
The date of waste accumulation should also be marked on the container.
-
Store sealed waste containers in a designated, secure area away from general lab traffic. This area should be clearly marked as a hazardous waste accumulation site. Adhere to institutional and regulatory limits on storage duration (e.g., typically 90 days for large quantity generators under EPA's RCRA).
4. Transportation and Final Disposal:
-
Transportation of cytotoxic waste from the laboratory to the final disposal facility must be handled by a licensed hazardous waste contractor.
-
Ensure the contractor provides a hazardous waste consignment note or manifest, which documents the waste's journey to the disposal site.
-
The only acceptable method for the final disposal of this compound is high-temperature incineration. This process ensures the complete destruction of the cytotoxic compounds.
Under no circumstances should this compound or its containers be disposed of in the general trash, down the drain, or mixed with other chemical waste streams unless explicitly permitted by a qualified environmental health and safety professional.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key regulatory and safety parameters for cytotoxic waste in general.
| Parameter | Guideline | Source Reference |
| Waste Classification Code (EWC) | 18 01 08* (from human healthcare) | |
| Waste Classification Code (EWC) | 18 02 07* (from veterinary activities) | |
| Hazard Properties | HP6 (Toxic), HP7 (Carcinogenic), HP10 (Toxic for reproduction), HP11 (Mutagenic) | |
| Incineration Temperature | High-temperature incineration is required. | |
| Post-treatment Excreta Handling | Bodily excreta from patients treated with cytotoxic drugs should be handled as hazardous waste for up to 7 days. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Anhydro abiraterone
Essential Safety and Handling of Anhydro Abiraterone (B193195)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Anhydro abiraterone. Given that this compound is an impurity of Abiraterone Acetate, the handling precautions for Abiraterone Acetate, a recognized hazardous drug, are directly applicable.[1] Adherence to these procedural guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification
This compound is related to Abiraterone Acetate, which is classified as a hazardous substance. Key hazards include:
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
-
Organ Damage: Causes damage to organs, particularly the endocrine system, through prolonged or repeated exposure.[2]
-
Acute Toxicity: Harmful if swallowed.
The National Institute for Occupational Safety and Health (NIOSH) includes the active compound, Abiraterone, on its list of hazardous drugs requiring special handling.
Engineering Controls
To minimize exposure, all handling of solid this compound should be performed within specific engineering controls:
-
Primary Controls: A Containment Ventilated Enclosure (CVE) or a Class II Biological Safety Cabinet (BSC) must be used for weighing, preparing, and handling the powdered form to prevent aerosolization.
-
Ventilation: Always handle the compound in a well-ventilated area. If available, use a closed-system drug-transfer device (CSTD) when preparing solutions to reduce spills and aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required equipment based on the handling activity.
| Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Unpacking | Single pair of chemotherapy-tested gloves. | Lab coat. | Safety glasses with side shields. | Not generally required. |
| Weighing/Handling Powder | Two pairs of chemotherapy-tested nitrile gloves; outer glove cuff over gown sleeve. | Disposable, back-closing, low-lint, impervious gown. | Tightly fitting safety goggles or a face shield. | Fit-tested NIOSH-certified N95 respirator or higher. |
| Solution Preparation | Two pairs of chemotherapy-tested nitrile gloves. | Disposable, impervious gown. | Safety glasses with side shields or face shield. | Not required if performed in a CVE or BSC. |
| Spill Cleanup | Two pairs of chemotherapy-tested nitrile gloves. | Impervious gown. | Safety goggles and face shield. | A tight-fitting, full-face respirator with HEPA filters. |
Operational Plan for Safe Handling
A systematic, step-by-step approach is critical to minimize exposure from receipt to disposal.
Step 1: Receiving and Unpacking
-
Visually inspect the incoming package for any signs of damage or leakage upon receipt.
-
Transport the unopened package to the designated handling area, which should be a CVE or Class II BSC.
-
Wear one pair of chemotherapy-tested gloves to unpack the compound.
Step 2: Preparation and Weighing
-
Perform all manipulations of solid this compound inside a CVE or Class II BSC.
-
Don the appropriate PPE: two pairs of chemotherapy-tested gloves, a disposable impervious gown, eye protection, and a fit-tested N95 respirator.
-
Ensure the outer glove's cuff covers the gown's sleeve.
Step 3: Dissolution and Aliquoting
-
Conduct all solution preparation within a CVE or BSC.
-
If available, utilize a closed-system drug-transfer device (CSTD) to minimize spills and aerosol generation.
-
Required PPE includes double chemotherapy-tested gloves, a protective gown, and eye/face protection.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure.
-
Alert & Isolate: Immediately alert personnel in the vicinity and secure the spill area.
-
Don PPE: Before any cleanup, put on the appropriate PPE, which must include a respirator (full-face with HEPA filters is recommended for spills).
-
Contain & Clean: Use a spill kit specifically designed for hazardous drugs. Absorb liquids with a suitable material. Collect all contaminated materials, including absorbent pads and contaminated PPE, into a clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
PPE Disposal: All used disposable PPE, including gloves, gowns, and masks, are considered contaminated and must be disposed of as hazardous waste immediately after use.
-
Material Disposal: Any unused compound and contaminated lab supplies (e.g., pipette tips, tubes) must be collected in sealed, clearly labeled hazardous waste containers.
-
Waste Management: Dispose of all hazardous waste in accordance with applicable local, regional, and national regulations. It is recommended to use a licensed waste disposal company. Empty containers may retain product residue and must be disposed of in the same safe manner.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
